[4]-Gingerol
Description
Primary Botanical Sources and Distribution within Zingiber officinale Roscoe
The primary botanical source of nih.gov-Gingerol is the rhizome, or underground stem, of ginger (Zingiber officinale Roscoe), a plant belonging to the Zingiberaceae family. wikipedia.orgnih.gov While ginger contains a variety of gingerol analogs, including the more abundant 14.139.185-gingerol, researchgate.net-gingerol, and oup.com-gingerol, nih.gov-Gingerol is also present as one of the key bioactive compounds. oup.comnih.govjptcp.com
The concentration and distribution of gingerols are not uniform throughout the ginger plant. Research indicates significant variation in gingerol content between different parts of the plant, such as the leaves and rhizomes. jptcp.comrjptonline.org Within the rhizome itself, the age of the tissue plays a critical role. Younger rhizome tissues have been found to have a higher gingerol content compared to mature and old rhizomes. frontiersin.org This suggests that the biosynthesis of these compounds is more active during the earlier stages of rhizome development. frontiersin.org
The specific quantities of different gingerols, including nih.gov-Gingerol, can also vary based on the geographical origin and cultivar of the ginger plant. nih.gov
Enzymatic and Metabolic Pathways ofnih.gov-Gingerol Formation
The biosynthesis of gingerols, including nih.gov-Gingerol, is a complex process that originates from the phenylpropanoid pathway. nih.govwikipedia.orgnih.gov This fundamental pathway in plants is responsible for producing a wide variety of secondary metabolites. The entire process involves a sequence of enzymatic reactions that build the characteristic chemical structure of gingerols.
The proposed biosynthetic pathway begins with the amino acid L-phenylalanine. wikipedia.org A series of enzymatic steps transforms it into key intermediates. While the entire pathway to nih.gov-Gingerol is not fully elucidated, it is understood to involve the following key stages and enzymes:
Phenylpropanoid Pathway Core Reactions: This initial phase creates the aromatic portion of the gingerol molecule.
Phenylalanine ammonia (B1221849) lyase (PAL) converts L-phenylalanine to cinnamic acid. wikipedia.orgfrontiersin.org
Cinnamate 4-hydroxylase (C4H) then turns cinnamic acid into p-Coumaric acid. wikipedia.orgfrontiersin.org
4-coumarate:CoA ligase (4CL) activates p-Coumaric acid into its CoA-ester form, p-Coumaroyl-CoA. wikipedia.orgfrontiersin.org
Further modifications by enzymes such as caffeoyl-CoA O-methyltransferase (CCOMT) lead to the formation of feruloyl-CoA, which possesses the specific ring structure found in gingerols. nih.govwikipedia.org
Polyketide Synthase (PKS) Activity: The second part of the process involves the extension of the molecule by a polyketide synthase (PKS). wikipedia.orglongdom.org These enzymes, particularly Type III PKS, are crucial for building the carbon chain of the gingerol. longdom.orginternationalscholarsjournals.comlongdom.org The PKS enzyme catalyzes the condensation of feruloyl-CoA with malonyl-CoA units. The specific length of the resulting alkyl chain distinguishes the different gingerol homologs. For nih.gov-Gingerol, this process would involve the addition of a specific number of malonyl-CoA units to create the C4 side chain.
Final Reduction Steps: Reductase enzymes are speculated to be involved in the final steps to produce the complete nih.gov-Gingerol molecule. wikipedia.org
The table below outlines the key enzyme families involved in the proposed gingerol biosynthetic pathway.
| Enzyme Family | Abbreviation | Role in Pathway |
| Phenylalanine ammonia lyase | PAL | Initiates the phenylpropanoid pathway from L-phenylalanine. wikipedia.orgfrontiersin.org |
| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to form p-Coumaric acid. wikipedia.orgfrontiersin.org |
| 4-coumarate:CoA ligase | 4CL | Activates p-Coumaric acid by adding a Coenzyme A molecule. wikipedia.orgfrontiersin.org |
| Caffeoyl-CoA O-methyltransferase | CCOMT | Methylates the aromatic ring to create the structure found in feruloyl-CoA. nih.govwikipedia.orgfrontiersin.org |
| Polyketide Synthase | PKS | Extends the molecule by condensing it with malonyl-CoA units to form the carbon side chain. wikipedia.orglongdom.orginternationalscholarsjournals.com |
It is important to note that while this pathway is proposed for gingerols in general, the precise enzymes and regulatory mechanisms specific to the formation of the C4 chain of nih.gov-Gingerol are still an area of active research. wikipedia.org
Factors Influencing the Accumulation ofnih.gov-Gingerol in Rhizomes
The final concentration of nih.gov-Gingerol in ginger rhizomes is not static and is influenced by a range of internal and external factors.
Developmental Stage: As previously mentioned, the age of the rhizome is a significant factor. The expression of genes encoding key biosynthetic enzymes, such as CYP73As and HCTs, is higher in young rhizomes, leading to greater accumulation of gingerols compared to mature or old tissues. frontiersin.org
Genetic Variation: Different cultivars of ginger can exhibit varying levels of gingerols. For instance, the ginger variety 'Karthika' is noted for its high gingerol content. 14.139.185
Agricultural Practices: Nutrient management has been shown to impact gingerol levels. Studies have indicated that soil test-based nutrient management can lead to a higher recovery of total gingerols compared to standard practices. 14.139.185 Organic farming practices have also been associated with higher gingerol content when compared to some conventionally marketed samples. updatepublishing.com
Environmental Conditions: Growing conditions, such as cultivation in a polyhouse versus open field conditions, can influence the accumulation of these compounds. 14.139.185
Post-Harvest Handling: The stability of gingerols is affected by post-harvest processing. Heat treatment during drying or long-term storage can cause gingerols to undergo a dehydration reaction, transforming them into the corresponding shogaols. wikipedia.orgnih.govmdpi.com This conversion reduces the concentration of nih.gov-Gingerol in the final product.
The following table summarizes factors that can influence the levels of gingerols in Zingiber officinale.
| Factor | Influence on Gingerol Content |
| Rhizome Age | Higher in young rhizomes, decreases with maturity. frontiersin.org |
| Genetics/Cultivar | Content varies between different ginger varieties. 14.139.185 |
| Nutrient Management | Soil test-based and organic farming methods may increase yield. 14.139.185updatepublishing.com |
| Processing (Heat/Drying) | Causes dehydration of gingerols into shogaols, decreasing gingerol concentration. nih.govmdpi.com |
| Storage | Long-term storage can lead to the degradation of gingerols into shogaols. mdpi.com |
Structure
3D Structure
Properties
Molecular Formula |
C15H22O4 |
|---|---|
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)octan-3-one |
InChI |
InChI=1S/C15H22O4/c1-3-4-12(16)10-13(17)7-5-11-6-8-14(18)15(9-11)19-2/h6,8-9,12,16,18H,3-5,7,10H2,1-2H3/t12-/m0/s1 |
InChI Key |
GDRKZARFCIYVCI-LBPRGKRZSA-N |
SMILES |
CCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O |
Isomeric SMILES |
CCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O |
Canonical SMILES |
CCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O |
Origin of Product |
United States |
Chemical and Physical Properties Ofresearchgate.net Gingerol
Molecular Structure and Chemical Formula
researchgate.net-Gingerol is structurally defined as (5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)heptan-3-one. Its chemical formula is C₁₅H₂₂O₄. The molecule consists of a 4-hydroxy-3-methoxyphenyl group attached to a 5-hydroxy-3-heptanone chain. foodb.cabiocrick.com
Table 1: Chemical Identifiers and Properties of researchgate.net-Gingerol
| Property | Value |
|---|---|
| CAS Number | 41743-68-4 biocrick.com |
| Molecular Formula | C₁₅H₂₂O₄ |
| Molecular Weight | 266 g/mol |
Physicochemical Characteristics
researchgate.net-Gingerol is described as a very weakly acidic compound and is practically insoluble in water. foodb.ca It is, however, soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (B3395972). biocrick.com Like other gingerols, it exhibits a characteristic UV absorption maximum at approximately 280 nm.
Chemical Synthesis and Structural Modification Of 1 Gingerol
Synthetic Methodologies fornih.gov-Gingerol
The chemical synthesis of nih.gov-gingerol, along with its homologues, has been achieved through various routes, often employing directed aldol (B89426) reactions. One established method involves the use of zingerone (B1684294) as a key precursor, which provides the characteristic vanillyl group and part of the aliphatic chain.
A notable synthetic approach involves the protection of the phenolic hydroxyl group of zingerone, followed by a directed aldol condensation. For instance, trimethylsilyl (B98337) zingerone can be selectively deprotonated using a strong base like lithium diisopropylamide (LDA) at a low temperature (-78 °C) to generate a specific enolate. This enolate is then reacted with an appropriate aldehyde—in the case of nih.gov-gingerol synthesis, butanal is used. This condensation reaction forms the β-hydroxy ketone structure. The final step is the removal of the silyl (B83357) protecting group to yield racemic (±)- nih.gov-gingerol. rsc.orgcaldic.com
Another general strategy that can be applied is the cross-aldol condensation of dehydrozingerone (B89773) with butanal. nih.gov Dehydrozingerone itself can be synthesized from vanillin (B372448) and acetone (B3395972). nih.gov The resulting nih.gov-dehydrogingerol undergoes catalytic hydrogenation, typically using palladium on charcoal (Pd/C) as a catalyst, to reduce the carbon-carbon double bond and yield nih.gov-gingerol in high yields. nih.gov
| Method | Key Precursors | Key Reactions | Reagents | Outcome | Reference |
| Directed Aldol Condensation | Zingerone, Butanal | Protection, Deprotonation, Aldol Condensation, Deprotection | 1. Trimethylsilyl chloride 2. Lithium diisopropylamide (LDA) 3. Butanal | (±)- nih.gov-Gingerol | rsc.org, caldic.com |
| Hydrogenation of Dehydrogingerol | Dehydrozingerone, Butanal | Cross-Aldol Condensation, Catalytic Hydrogenation | 1. Lithium bis(trimethylsilyl)amide (LiHMDS) 2. H₂, Pd/C | (±)- nih.gov-Gingerol | nih.gov |
Derivatization Strategies and Analogue Design
The structure of nih.gov-gingerol offers several sites for chemical modification to produce a variety of analogues. These derivatization strategies are crucial for probing the biological activities and establishing structure-activity relationships. The primary targets for modification are the hydroxyl group on the phenyl ring, the β-hydroxyl group, and the carbonyl group on the aliphatic chain.
Common derivatization strategies include:
Dehydration: Similar to other gingerols, nih.gov-gingerol can be dehydrated to form nih.gov-shogaol. This reaction typically occurs under acidic conditions or upon heating and converts the β-hydroxy ketone into an α,β-unsaturated ketone. biolmolchem.com This transformation is significant as shogaols are often found to be more pungent and biologically active than their gingerol precursors. wikipedia.org
Reduction: The ketone group in nih.gov-gingerol can be reduced to a hydroxyl group, yielding a nih.gov-gingerdiol. Further reduction of both the ketone and the β-hydroxyl group can lead to the formation of nih.gov-paradol.
Acetylation: The phenolic and aliphatic hydroxyl groups can be acetylated. For example, treatment with acetic anhydride (B1165640) in pyridine (B92270) can produce acetylated derivatives, such as nih.gov-gingerdiacetate. nih.govmdpi.com
Oxime Formation: The carbonyl group can be reacted with hydroxylamine (B1172632) hydrochloride to form an oxime derivative. mdpi.com This modification alters the electronic and steric properties of this part of the molecule.
Alkylation/Etherification: The phenolic hydroxyl group can be alkylated to form ether derivatives. This modification can influence the compound's hydrogen-bonding capacity and lipophilicity. nih.gov
| Strategy | Target Functional Group | Reagents/Conditions | Resulting Analogue Class | Reference |
| Dehydration | β-Hydroxy Ketone | Acid (e.g., HCOOH) or Heat | Shogaols | biolmolchem.com |
| Hydrogenation | Carbonyl Group | H₂ / Catalyst (e.g., Pd/C) | Paradols | nih.gov |
| Acetylation | Phenolic and/or Aliphatic Hydroxyl | Acetic Anhydride, Pyridine | Acetylated Gingerols | nih.gov, mdpi.com |
| Oxime Formation | Carbonyl Group | Hydroxylamine Hydrochloride | Gingerol Oximes | mdpi.com |
Structure-Activity Relationship (SAR) Studies ofnih.gov-Gingerol and its Analogues
Structure-activity relationship (SAR) studies on gingerols and their derivatives aim to identify the key structural features responsible for their biological effects. While much of the research focuses on jefferson.edu-, caldic.com-, and researchgate.net-gingerol, the findings provide a framework for understanding the potential activities of nih.gov-gingerol. frontiersin.org
The primary structural elements influencing activity are the vanillyl group, the β-hydroxy ketone system, and the length of the alkyl side chain (n).
Alkyl Chain Length: The length of the n-alkyl side chain is a critical determinant of biological potency. For many activities, including anti-inflammatory and COX-2 inhibitory effects, potency increases with chain length, with researchgate.net-gingerol often showing the most pronounced activity. frontiersin.org This suggests that nih.gov-gingerol, with its shorter chain, may exhibit lower potency in these specific assays compared to its longer-chain homologues.
The β-Hydroxy Ketone Moiety: This feature is crucial for the characteristic activity of gingerols. Studies comparing gingerols to their corresponding shogaols (which have an α,β-unsaturated ketone) show that this modification significantly alters biological effects. For instance, shogaols are often more potent inhibitors of noradrenaline-induced muscle contraction than gingerols. nih.gov Conversely, the aliphatic hydroxyl group in gingerols is considered necessary for the potentiation of prostaglandin (B15479496) F2α-induced contractions. nih.gov
The Vanillyl Group: The 4-hydroxy-3-methoxyphenyl group is generally considered essential for the biological activities of gingerols. Modifications to this ring system, such as removal or alteration of the hydroxyl or methoxy (B1213986) groups, typically lead to a decrease in activity. frontiersin.org
Modification of the Aliphatic Chain: SAR studies on jefferson.edu-gingerol derivatives have shown that oxidation of the 5-hydroxyl group or reduction of the carbonyl group tends to decrease certain biological activities, such as anti-hepatotoxic actions. nih.gov This highlights the importance of the specific oxidation state of the atoms in the aliphatic chain.
| Structural Feature | Modification | Impact on Activity (General Observations) | Reference |
| Alkyl Side Chain | Shorter chain length (e.g., nih.gov-gingerol) | Generally lower potency for anti-inflammatory effects compared to longer chains. | frontiersin.org |
| β-Hydroxy Ketone | Dehydration to α,β-unsaturated ketone (Shogaol) | Often increases pungency and potency for certain activities (e.g., anti-proliferative). | jefferson.edu, wikipedia.org |
| Aliphatic Hydroxyl Group | Absence of this group | Abolishes potentiation of PGF2α-induced contraction. | nih.gov |
| Carbonyl Group | Reduction to hydroxyl (Gingerdiol) | Decreases anti-hepatotoxic activity. | nih.gov |
Extraction, Isolation, and Purification Methodologies For 1 Gingerol
Conventional Extraction Techniques
Traditional methods for extracting google.com-Gingerol have been utilized for decades and are often characterized by their simplicity, though they may have drawbacks concerning efficiency and solvent consumption. qascf.com
Maceration involves soaking the ground ginger material in a solvent at room temperature for an extended period, often with agitation, to facilitate the dissolution of google.com-Gingerol. qascf.com This process can last from hours to several days. google.com Percolation is a similar process where the solvent is allowed to slowly pass through the ground plant material. google.com
Water-miscible organic solvents with low boiling points, such as ethanol (B145695), methanol (B129727), and acetone (B3395972), are commonly used to simplify their subsequent removal through evaporation. google.com However, other organic solvents like ethyl acetate, chloroform, and methylene (B1212753) chloride can also be employed due to the solubility of gingerols. google.com
One study highlighted that maceration of ginger extracts in ethanol yielded a higher content of 6-gingerol (B72531) compared to reflux methods. utm.myresearchgate.net Specifically, maceration in ethanol for 8 hours at room temperature showed superior results in terms of total phenolic content and 6-gingerol concentration. utm.my
Soxhlet extraction is a continuous solid-liquid extraction technique that has been a standard in laboratories. qascf.com It involves repeatedly washing the plant material with a heated solvent, which allows for a thorough extraction. However, this method can be time-consuming and may lead to the thermal degradation of heat-sensitive compounds like gingerols. qascf.com
The choice of solvent is crucial for optimizing the yield of google.com-Gingerol. Studies have shown that ethanol is a highly effective solvent for Soxhlet extraction of gingerols. rjptonline.org One investigation found that using ethanol as the solvent in Soxhlet extraction for 8 hours resulted in a high concentration of 6-gingerol (13.4 mg/g). qascf.com Another study reported that methanol was the most effective solvent for maintaining the active components compared to ethanol and chloroform. rjptonline.org The polarity of the solvent plays a significant role, with more polar solvents like ethanol and methanol generally showing better extraction efficiency for gingerols. nih.gov
The duration of extraction is another key parameter. Research indicates that the extraction rate of 6-gingerol increases significantly after the initial 2 hours, reaching a maximum concentration at around 8 hours of extraction time. qascf.com
| Solvent | Extraction Yield of 6-Gingerol | Reference |
|---|---|---|
| Methanol | Highest yield (7.3% w/w) | qascf.com |
| Ethanol | High yield (8.40 mg/g) | qascf.com |
| Acetone | Lower than methanol and ethanol | qascf.com |
| n-Hexane | Lower than other polar solvents | qascf.com |
Soxhlet Extraction Optimization
Advanced Extraction Technologies
To overcome the limitations of conventional methods, such as long extraction times, high solvent consumption, and potential thermal degradation, advanced extraction technologies have been developed. rsc.orgresearchgate.net These "green" techniques are often more efficient and environmentally friendly. rsc.org
Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, leading to a rapid extraction process. qascf.comnih.gov This technique can significantly reduce extraction time and solvent volume. rsc.orgrsc.org The efficiency of MAE is influenced by several parameters, including microwave power, extraction time, solvent type and concentration, and the solid-to-solvent ratio. qascf.com
Research has shown that a microwave power of 528 W, a liquid-to-solid ratio of 26 mL/g, an extraction time of 31 seconds, and an ethanol concentration of 78% are optimal conditions for extracting 6-gingerol, yielding 15.3 ± 0.85 mg/g. qascf.com Another study found that a microwave power of 180 W, an extraction time of 10 minutes, and a 70% ethanol concentration were optimal, yielding 2.8 ± 0.6 mg/g of 6-gingerol. nih.gov It's important to note that excessively high microwave power can lead to the degradation of gingerols. qascf.comnih.gov For instance, one study observed a decrease in 6-gingerol yield when microwave power exceeded 500 W. nih.gov
| Parameter | Optimized Value | Resulting Yield of 6-Gingerol | Reference |
|---|---|---|---|
| Microwave Power | 528 W | 15.3 ± 0.85 mg/g | qascf.com |
| Solvent to Solid Ratio | 26 mL/g | ||
| Extraction Duration | 31 s | ||
| Ethanol Proportion | 78% | ||
| Microwave Power | 180 W | 2.8 ± 0.6 mg/g | nih.gov |
| Extraction Time | 10 min | ||
| Ethanol Concentration | 70% |
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), utilizes solvents at elevated temperatures and pressures to enhance extraction efficiency. rsc.orgresearchgate.net This method reduces extraction time and solvent consumption compared to conventional techniques like Soxhlet extraction. researchgate.netcapes.gov.br
A study on PLE of ginger using bioethanol/water mixtures found that 70% bioethanol at 100°C and 1500 psi for a static time of 5 minutes (total time 20 minutes) provided the highest yield of gingerol-related compounds. qascf.comresearchgate.netnih.gov Under these conditions, the yield of nih.gov-gingerol was 14.106 ± 0.34 mg/g, which was higher than that obtained by 8 hours of Soxhlet extraction (13.203 ± 0.38 mg/g). qascf.comresearchgate.net The use of bioethanol also positions PLE as a more sustainable and "green" extraction method. researchgate.net
Supercritical Fluid Extraction (SFE) Conditions and Selectivity
Supercritical Fluid Extraction (SFE) is a modern technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), for the extraction of bioactive compounds. This method is advantageous due to the use of non-toxic solvents and mild operating conditions, which helps in preserving thermolabile compounds like gingerols. rsc.org
The selectivity and yield of SFE for gingerols are highly dependent on several operational parameters, including temperature, pressure, and the state of the raw material. Research indicates that using fresh ginger rhizomes in SFE can lead to a more pungent and naturally flavored extract compared to dried samples. researchgate.net This is because the moisture content of the material can influence the mass transfer and solubility of the active components. researchgate.net
Studies have shown that manipulating extraction conditions can control the content of specific gingerols in the extract. For instance, one study found that supercritical fluid carbon dioxide extraction (SCFE-CO2) at 16 MPa and 40 °C resulted in a higher yield and pungent gingerol content from fresh ginger compared to oven-dried or freeze-dried samples. rsc.org Another investigation suggested that optimal conditions for SFE of ginger extract were achieved at 40 °C and 4500 psi with CO2 as the solvent over a four-hour period. rsc.org Further analysis in the same study proposed that a temperature of 42 °C for 5 hours, 7 minutes, and 30 seconds could maximize the yield. rsc.org Yet another study identified the best conditions for SFE to be 100 bar and 40 °C. rsc.org
The use of a co-solvent can also enhance the extraction process. For example, adding 2% ethanol as a co-solvent in subcritical water extraction (a related technique) at 130°C and 20 bars for 30 minutes has been shown to be an optimized condition for extracting gingerols. ije.ir
Interactive Data Table: Supercritical Fluid Extraction (SFE) Conditions for Gingerols
| Parameter | Value | Outcome/Observation | Source |
| Temperature | 40 °C | Optimal for gingerol extraction. rsc.org | rsc.org |
| Pressure | 16 MPa (160 bar) | Higher yield from fresh ginger. rsc.org | rsc.org |
| Temperature | 40 °C | Best yield of ginger extract. rsc.org | rsc.org |
| Pressure | 4500 psi (310 bar) | Best yield of ginger extract. rsc.org | rsc.org |
| Temperature | 42 °C | Suggested for maximum yield. rsc.org | rsc.org |
| Extraction Time | 5 hours, 7 minutes, 30 seconds | Suggested for maximum yield. rsc.org | rsc.org |
| Temperature | 40 °C | Best conditions for SFE. rsc.org | rsc.org |
| Pressure | 100 bar | Best conditions for SFE. rsc.org | rsc.org |
| Co-solvent | 2% Ethanol | Optimized condition for extraction. ije.ir | ije.ir |
| Temperature (with co-solvent) | 130 °C | Optimized condition for extraction. ije.ir | ije.ir |
| Pressure (with co-solvent) | 20 bars | Optimized condition for extraction. ije.ir | ije.ir |
Enzyme-Assisted Extraction for Enhanced Recovery
Enzyme-Assisted Extraction (EAE) is a technique that employs enzymes to break down the cell walls of plant materials, thereby facilitating the release of intracellular components and improving extraction yield. rsc.orgrsc.org This method is considered a green extraction technique due to its use of low temperatures and potential to increase recovery. nih.gov
For the extraction of gingerols, various enzymes have been investigated. Studies have shown that pretreatment of ginger with enzymes like α-amylase or viscozyme, followed by acetone extraction, can significantly increase the yield of gingerol. nih.govresearchgate.net One report indicated that such a process led to a gingerol yield of 12.2% ± 0.4%, compared to a control of 6.4% ± 0.4%. rsc.org Another study found that enzymatic pretreatment with accellerase increased the yield of qascf.com-, researchgate.net-, and rsc.org-gingerols by 64.10%, 87.8%, and 62.78% respectively, within 4 hours. rsc.org
The combination of EAE with other extraction methods, such as subcritical water extraction (SWE), has also proven effective. Enzyme-assisted SWE has been shown to yield a higher concentration of total gingerols and shogaols (2990.5 µg/g dried ginger) compared to ultrasonic-assisted SWE (1393.5 µg/g dried ginger). ije.ir This is attributed to the enzymes' ability to hydrolyze the polysaccharide structure of the cell wall, allowing for better penetration of the extraction solvent. ije.ir
Interactive Data Table: Enzyme-Assisted Extraction (EAE) for Gingerols
| Enzyme(s) | Subsequent Solvent | Yield Increase/Concentration | Source |
| Viscozyme or Amylase | Acetone | 12.2% ± 0.4% gingerol (vs. 6.4% ± 0.4% control) | rsc.org |
| Accellerase | Not specified | 64.10% ( qascf.com-gingerol), 87.8% ( researchgate.net-gingerol), 62.78% ( rsc.org-gingerol) | rsc.org |
| α-amylase or viscozyme | Acetone | Higher oleoresin (20%±0.5) and gingerol (12.2%±0.4) yield | researchgate.net |
| Cellulase | Ethanol | Maximum polyphenol content (37.5mg/g) | nih.gov |
Ultrasonic-Assisted Extraction Principles
Ultrasonic-Assisted Extraction (UAE) is a non-thermal method that utilizes high-frequency sound waves to enhance extraction efficiency. hielscher.com The principle behind UAE is acoustic cavitation, where the propagation of ultrasound waves through a solvent creates microbubbles. The collapse of these bubbles generates intense pressure, high shear forces, and micro-turbulences that mechanically disrupt plant cell walls, facilitating the release of cellular contents into the solvent. hielscher.comqascf.com This process accelerates diffusion and mass transfer. qascf.com
A key advantage of UAE is that it is a mild process conducted at moderate temperatures, which helps to prevent the thermal degradation of heat-sensitive compounds like tandfonline.com-Gingerol. hielscher.com The use of aqueous solvents is often possible, reducing the reliance on organic solvents. hielscher.com
The effectiveness of UAE for gingerol extraction is influenced by several factors, including the choice of solvent, temperature, and ultrasonic power. One study found that methanol was the most effective solvent for extracting qascf.com-gingerol using UAE, with the content in the extracts ranging from 0.20% to 0.51%. qascf.com Another study, which employed ionic liquid-based ultrasonic-assisted extraction (ILUAE), reported a significant increase in the extraction efficiency of gingerols, achieving a yield of 12.21 mg/g under optimized conditions. qascf.com
Chromatographic and Non-Chromatographic Isolation Techniques
Following extraction, various chromatographic and non-chromatographic techniques are employed to isolate and purify tandfonline.com-Gingerol from the crude extract.
Countercurrent Chromatography (CCC) and High-Speed Counter-Current Chromatography (HSCCC) for Selective Isolation
Countercurrent Chromatography (CCC) and its more advanced version, High-Speed Counter-Current Chromatography (HSCCC), are liquid-liquid partition chromatography techniques that are particularly effective for the separation and purification of natural products. qascf.comtandfonline.com These methods utilize two immiscible liquid phases, a stationary phase and a mobile phase, to separate compounds based on their differential partitioning between the two phases. qascf.com The absence of a solid support matrix minimizes the risk of irreversible adsorption and degradation of the sample.
A rapid process for the isolation of qascf.com-, researchgate.net-, and rsc.org-gingerols using CCC has been developed, and with minor modifications, this procedure can also be applied to separate tandfonline.com-gingerol. tandfonline.comtandfonline.com One study successfully isolated 3mg of tandfonline.com-gingerol from a methanol extract of 100g of ginger using a more polar CCC system with a solvent ratio of ethyl acetate:hexane:methanol:water (3:2:2:3). tandfonline.com
HSCCC has been shown to be a highly effective technique for purifying gingerols to a high degree of purity. researchgate.netqascf.com One study employed HSCCC with a solvent system of light petroleum/ethyl acetate/methanol/water (5/5/6.5/3.5 v/v/v/v) to separate gingerols from a crude extract. researchgate.net Another study utilized a stepwise elution with petroleum ether–ethyl acetate–methanol–water at different ratios to yield highly pure gingerols. researchgate.net
Interactive Data Table: HSCCC for Gingerol Purification
| Solvent System | Starting Material | Yield and Purity | Source |
| Light petroleum/ethyl acetate/methanol/water (5/5/6.5/3.5 v/v/v/v) | 200 mg crude extract | 30.2 mg qascf.com-gingerol (99.9% purity), 40.5 mg researchgate.net-gingerol (99.9% purity), 50.5 mg rsc.org-gingerol (99.2% purity) | researchgate.netnih.gov |
| Petroleum ether/ethyl acetate/methanol/water (1:0.2:0.5:0.7, v/v) and (1:0.2:0.7:0.5, v/v) stepwise | 360 mg pre-purified sample | 132 mg qascf.com-gingerol, 31 mg researchgate.net-gingerol, 61 mg rsc.org-gingerol (>98% purity) | researchgate.net |
| n-hexane/ethyl acetate/methanol/water (10/2/5/7, v/v/v/v) | 600 mg ginger oleoresin | 90.38 mg qascf.com-gingerol (99.6% purity) | qascf.com |
Fractionation Methods fortandfonline.com-Gingerol Enrichment
Fractionation is a crucial step to enrich the concentration of tandfonline.com-Gingerol before final purification. This often involves preliminary separation techniques to remove interfering compounds.
Open-column chromatography over silica (B1680970) gel is a common initial fractionation method. tandfonline.com Another approach involves fractionating a dried ginger extract with aqueous ethanol and then separating it into methanol-soluble and water-soluble fractions. The methanol-soluble fraction has been found to have a higher content of polyphenols and qascf.com-gingerol, suggesting this as a viable enrichment strategy. researchgate.net Normal phase HPLC has also been used to fractionate gingerols from fresh ginger rhizomes. nih.gov
Purification Strategies for High Puritytandfonline.com-Gingerol
Achieving high purity tandfonline.com-Gingerol often requires a combination of the aforementioned techniques. A multi-step approach is typically employed, starting with an efficient extraction method, followed by fractionation to enrich the gingerol content, and concluding with a high-resolution purification technique like HSCCC.
For instance, an initial clean-up step using a silica column can be performed before subjecting the extract to HSCCC. researchgate.net The optimization of the CCC technique has also led to the development of a normal phase HPLC system using a diol-bonded column, which can effectively resolve gingerols from a crude methanol extract and separate them from potentially interfering constituents. tandfonline.comtandfonline.com Combining an effective extraction and pre-purification method with HSCCC is considered a highly effective strategy for separating and purifying gingerols. qascf.com
Analytical Characterization and Quantitative Analysis Of 1 Gingerol
Chromatographic Techniques for Identification and Quantification
Chromatography is a fundamental analytical technique for separating, identifying, and quantifying the components of a mixture. For the analysis of uad.ac.id-gingerol, liquid chromatography is the method of choice due to the compound's non-volatile nature.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a powerful technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The development of a robust HPLC method is essential for the accurate analysis of uad.ac.id-gingerol.
UV-Visible detection is a common method used in HPLC. Gingerols, including uad.ac.id-gingerol, exhibit a characteristic UV absorption maximum around 280 nm to 282 nm. updatepublishing.com Some studies have also utilized wavelengths around 230 nm. uad.ac.id Optimization of the detection wavelength is critical to achieve a high signal-to-noise ratio, which enhances the sensitivity of the analysis. researchgate.net For instance, one study selected 282 nm as the optimal wavelength because it provided a higher signal-to-noise ratio compared to other wavelengths tested, such as 210, 224, 225, 254, 281, and 360 nm. researchgate.net Another method development study for related gingerols identified a maximum absorbance at 281.4 nm. thepharmajournal.com
A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, enhances the analytical capabilities of HPLC by providing spectral information across a range of wavelengths simultaneously. researchgate.netaip.org This is particularly useful for confirming the identity of peaks by comparing their UV spectra with that of a reference standard. pjps.pk DAD can scan across a wide range, for example, from 190 to 400 nm, allowing for comprehensive spectral analysis. researchgate.net This capability is also used to assess peak purity, ensuring that a chromatographic peak corresponds to a single compound. ufmg.br
For the separation of gingerols, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly employed system. nih.govjordilabs.com In RP-HPLC, the stationary phase is non-polar (e.g., C18 or C8 bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol). jordilabs.comsepscience.com Polar compounds elute earlier, while non-polar compounds are retained longer on the column. uobasrah.edu.iq This method is well-suited for the analysis of moderately polar compounds like uad.ac.id-gingerol.
Normal-Phase High-Performance Liquid Chromatography (NP-HPLC), which uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane), is less common for this application. jordilabs.comuobasrah.edu.iq However, NP-HPLC can be advantageous for separating isomers or when the sample is dissolved in a non-polar solvent. jordilabs.com
A typical RP-HPLC method for gingerols might use a C18 column with a gradient elution of acetonitrile and water, often with an acid modifier like formic or acetic acid to improve peak shape. researchgate.netpjps.pk
Table 1: Comparison of RP-HPLC and NP-HPLC Systems
| Feature | Reversed-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) |
|---|---|---|
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., silica) |
| Mobile Phase | Polar (e.g., water/acetonitrile, water/methanol) | Non-polar (e.g., hexane, chloroform) |
| Elution Order | Least polar compounds elute last | Most polar compounds elute last |
| Common Use for uad.ac.id-Gingerol | Predominantly used | Less common, used for specific applications |
Validation of an analytical method is crucial to ensure its reliability. Key validation parameters according to International Council for Harmonisation (ICH) guidelines include linearity, precision, and accuracy. researchgate.netresearchgate.net
Linearity: This parameter demonstrates that the detector response is directly proportional to the concentration of the analyte over a specific range. For uad.ac.id-gingerol, a study showed linearity in the range of 500–3,000 ng with a regression equation of Y = 13360X and an R² value of 0.889. nih.gov Other studies on related gingerols have demonstrated excellent linearity with R² values greater than 0.99. innovareacademics.in
Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Intraday (repeatability) and interday (reproducibility) precision are evaluated. For methods analyzing gingerols, RSD values are generally expected to be low, often below 2% for intraday and 5% for interday precision, indicating good precision. pjps.pkinnovareacademics.in
Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the standard is added to a sample and the percentage recovered is calculated. For gingerol analysis, recovery values are typically expected to be within a range of 98-102% to be considered accurate. innovareacademics.in One study on nih.gov-gingerol reported recovery rates between 96.7% and 103.2%. pjps.pk
Table 2: Example of HPLC Method Validation Parameters for Gingerols
| Parameter | uad.ac.id-Gingerol nih.gov | nih.gov-Gingerol pjps.pk | Other Gingerols innovareacademics.in |
|---|---|---|---|
| Linearity (R²) | 0.889 | 1.0000 | > 0.99 |
| Intra-day Precision (%RSD) | Not specified | 0.4% | 0.24 - 1.55% |
| Inter-day Precision (%RSD) | Not specified | 2.5% | 1.51 - 1.90% |
| Accuracy (% Recovery) | Not specified | 96.7 - 103.2% | 99.53 - 100.53% |
| Limit of Detection (LOD) | Not specified | 0.48 µg/mL | Not specified for uad.ac.id-gingerol |
| Limit of Quantification (LOQ) | Not specified | 0.80 µg/mL | Not specified for uad.ac.id-gingerol |
Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC) Systems
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Advanced Detectors
Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that uses columns with smaller particle sizes (typically sub-2 µm). ijsrtjournal.com This results in significantly faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. ijsrtjournal.com
When coupled with advanced detectors like Quadrupole Time-of-Flight Mass Spectrometry (Q-ToF-MS), UHPLC becomes a powerful tool for both identification and quantification. mdpi.com UHPLC-Q-ToF-MS allows for the accurate mass measurement of compounds, aiding in their unambiguous identification based on their molecular weight. mdpi.com This technique has been successfully applied to the analysis of ginger extracts to identify and quantify various gingerols and shogaols. mdpi.com The increased sensitivity of detectors like mass spectrometers or electrochemical arrays, when paired with HPLC or UHPLC, allows for much lower limits of detection (LOD) and quantification (LOQ), reaching picogram levels in some cases for related ginger compounds. nih.gov
Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)
Mass Spectrometry (MS) Approaches for Structural Elucidation and Quantification
Mass spectrometry, particularly when coupled with liquid chromatography, is an indispensable tool for the structural elucidation and sensitive quantification of oup.com-gingerol and related compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly effective method for analyzing thermo-labile compounds like oup.com-gingerol that are not amenable to GC-MS. nih.gov This technique combines the separation power of HPLC with the mass analysis capabilities of MS, allowing for the identification and quantification of individual gingerols in complex mixtures. nih.govnih.gov
LC-MS methods have been developed for the simultaneous analysis of multiple gingerol-related compounds in various ginger products. acs.org These methods often utilize a C18 column for separation and can be operated in both positive and negative ionization modes, though positive mode is often found to be more sensitive for detecting gingerol-related compounds.
| Parameter | Typical Conditions |
| Chromatography | HPLC with C18 column |
| Ionization | Electrospray Ionization (ESI) |
| Detection | Mass Spectrometer (e.g., IT-TOF) |
| Application | Identification and quantification of gingerols |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides an even higher level of specificity and sensitivity for the analysis of oup.com-gingerol. nih.govresearchgate.netnih.gov This technique involves multiple stages of mass analysis, which allows for the fragmentation of selected ions to generate characteristic product ions. These fragmentation patterns are highly specific to the molecular structure and can be used for unambiguous identification. nih.gov
A key application of LC-MS/MS in ginger analysis is the use of neutral loss scanning. nih.govnih.gov For gingerols, a characteristic neutral loss of 194 u, corresponding to the cleavage of the C4-C5 bond, is a signature fragmentation pattern in negative ion mode. nih.govresearchgate.netnih.gov This allows for the selective detection of gingerols within a complex extract. nih.gov Similarly, a neutral loss of 136 u is characteristic of shogaols. nih.govnih.gov
Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-ToF-MS) represents a state-of-the-art analytical platform that offers rapid separation with high resolution and accurate mass measurement. oup.commdpi.comoup.comresearchgate.net This technology is exceptionally well-suited for comprehensive metabolite profiling of complex natural products like ginger. oup.comacs.org
The high mass accuracy of Q-ToF-MS allows for the determination of elemental compositions, which greatly aids in the identification of unknown compounds. oup.comresearchgate.net Studies using UHPLC-Q-ToF-MS have successfully identified a large number of gingerol-related compounds in ginger extracts, providing a detailed chemical fingerprint. oup.commdpi.comacs.orgresearchgate.net The technique's high sensitivity and rapid analysis times make it a powerful tool for quality control and metabolomics research. oup.comresearchgate.net
| Technique | Advantages |
| UHPLC | Fast separation, high resolution |
| Q-ToF-MS | High mass accuracy, sensitive detection |
| Combined | Comprehensive and rapid chemical profiling |
Electrospray Ionization (ESI) is a soft ionization technique that is ideal for the analysis of thermally labile and non-volatile molecules like oup.com-gingerol. semanticscholar.org ESI allows for the transfer of ions from solution into the gas phase with minimal fragmentation, preserving the molecular ion for detection by the mass spectrometer. semanticscholar.orgresearchgate.net
ESI can be operated in both positive and negative ion modes. mdpi.com For gingerols, negative ion electrospray with collision-induced dissociation can reveal characteristic fragmentation patterns, such as the neutral loss of 194 u. nih.govnih.gov Positive ionization ESI-MS has also been shown to be highly sensitive for detecting a wide range of gingerol-related compounds. The use of ESI coupled with various mass analyzers (e.g., ion trap, Q-ToF) has been fundamental to the detailed characterization of the chemical composition of ginger. researchgate.netscholasticahq.com
Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-ToF-MS)
Spectroscopic Characterization Techniques
The definitive identification and structural elucidation of ijrps.com-Gingerol rely on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecule's functional groups and the precise arrangement of its atoms, confirming its unique chemical architecture.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is a vital analytical tool for identifying the various functional groups present in a molecule. When a sample is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum. This spectrum serves as a molecular "fingerprint." For ijrps.com-Gingerol, the FT-IR spectrum reveals the presence of all its key functional components.
The analysis of ginger extracts and isolated gingerol compounds has established characteristic absorption bands. The spectrum of a ginger extract typically shows a prominent peak around 2923-2928 cm⁻¹, which corresponds to the C-H stretching vibrations of methylene (B1212753) (CH₂) groups in the alkyl side chain. researchgate.nettjnpr.org The presence of the carbonyl (C=O) group from the ketone is a key feature, giving rise to a strong absorption band typically observed in the range of 1642-1647 cm⁻¹. ijrps.comresearchgate.net
The hydroxyl (-OH) group, present as both a phenolic group on the aromatic ring and a secondary alcohol on the alkyl chain, is identified by a broad absorption band in the high-frequency region, usually around 3400 cm⁻¹. The aromatic nature of the vanillyl group is confirmed by peaks corresponding to C=C stretching within the benzene (B151609) ring (around 1515 cm⁻¹) and aromatic C-H stretching. researchgate.netresearchgate.net Furthermore, the ether linkage (C-O-C) of the methoxy (B1213986) group can be identified by stretching vibrations in the 1268-1100 cm⁻¹ region. researchgate.net
Table 1: Characteristic FT-IR Absorption Bands for ijrps.com-Gingerol Functional Groups
| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) | Reference |
| Hydroxyl (-OH) | O-H Stretch (Broad) | ~3400 | ijrps.com |
| Alkyl (CH₂) | C-H Stretch | 2928, 2857 | researchgate.net |
| Ketone (C=O) | C=O Stretch | 1642-1647 | ijrps.comresearchgate.net |
| Aromatic Ring | C=C Stretch | ~1515 | researchgate.net |
| Ether (-O-CH₃) | C-O-C Stretch | 1268-1100 | researchgate.net |
| Alcohol (C-OH) | C-O-H Stretch | ~1124 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like ijrps.com-Gingerol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the carbon-hydrogen framework.
¹H-NMR Spectroscopy: The ¹H-NMR spectrum of ijrps.com-Gingerol provides information on the number of different types of protons and their neighboring environments.
Aromatic Protons: The three protons on the 4-hydroxy-3-methoxyphenyl ring typically appear as a multiplet or a set of doublets between δ 6.60 and 6.85 ppm. mdpi.commdpi.com
Methoxy Protons: The methoxy group (-OCH₃) gives a sharp singlet peak around δ 3.85 ppm. mdpi.commdpi.com
Alkyl Chain Protons: The protons on the carbon chain exhibit characteristic signals. The proton attached to the hydroxyl-bearing carbon (CH-OH) would appear as a multiplet around δ 4.0 ppm. The methylene protons adjacent to the carbonyl group (CH₂-C=O) and the aromatic ring (Ar-CH₂) are expected in the δ 2.4-2.8 ppm region. mdpi.com The remaining methylene (CH₂) protons of the propyl side chain and the terminal methyl (CH₃) group would resonate further upfield, typically between δ 0.8 and 1.6 ppm. mdpi.com
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of unique carbon atoms in the molecule.
Carbonyl Carbon: The ketone carbonyl carbon (C=O) is highly deshielded and appears significantly downfield, expected around δ 211 ppm. nih.gov
Aromatic Carbons: The six carbons of the aromatic ring resonate in the δ 110-148 ppm range. The carbons attached to the oxygen atoms (C-OH and C-OCH₃) are found at the lower end of this range, around δ 144-148 ppm. mdpi.comnih.gov
Methoxy Carbon: The carbon of the methoxy group typically gives a signal around δ 56 ppm. mdpi.comnih.gov
Alkyl Chain Carbons: The carbons of the aliphatic chain appear in the upfield region of the spectrum (δ 14-70 ppm). The carbon bearing the hydroxyl group (C-OH) is found around δ 68 ppm, while the carbons adjacent to the carbonyl group are located around δ 45-50 ppm. The terminal methyl carbon is the most shielded, appearing around δ 14 ppm. nih.gov
Advanced 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to definitively assign these signals by establishing proton-proton and proton-carbon correlations, thus confirming the complete and unambiguous structure of ijrps.com-Gingerol. asm.org
Table 2: Predicted ¹H-NMR Chemical Shifts for ijrps.com-Gingerol
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (Ar-H) | 6.60 - 6.85 | m |
| Methoxy (-OCH₃) | ~3.85 | s |
| Carbinol (CH-OH) | ~4.0 | m |
| Methylene (Ar-CH₂) | ~2.75 | t |
| Methylene (CH₂-C=O) | ~2.60 | t |
| Methylene (-CH₂-) | 1.2 - 1.6 | m |
| Methyl (-CH₃) | ~0.90 | t |
Table 3: Predicted ¹³C-NMR Chemical Shifts for ijrps.com-Gingerol
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~211 |
| Aromatic (C-O) | 144 - 148 |
| Aromatic (C-H, C-C) | 110 - 134 |
| Carbinol (C-OH) | ~68 |
| Methoxy (-OCH₃) | ~56 |
| Methylene (adjacent to C=O) | 45 - 50 |
| Methylene (Ar-CH₂) | ~30 |
| Methylene (-CH₂-) | 20 - 40 |
| Methyl (-CH₃) | ~14 |
Molecular and Cellular Mechanisms Of 1 Gingerol Action in Preclinical Models
Modulation of Intracellular Signaling Pathways
researchgate.net-Gingerol exerts its pharmacological effects by interacting with and modulating multiple key signaling cascades within the cell. These interactions can lead to the regulation of inflammatory responses, cell proliferation, apoptosis, and metabolic processes. The following subsections detail the specific pathways influenced by researchgate.net-Gingerol in preclinical models.
Nuclear Factor-κB (NF-κB) Pathway Inhibition
The Nuclear Factor-κB (NF-κB) signaling pathway is a critical regulator of inflammatory and immune responses. sciopen.com In pathological conditions, its aberrant activation can lead to chronic inflammation and contribute to the development of various diseases. Preclinical studies have demonstrated that ginger and its constituents, including researchgate.net-Gingerol, can inhibit the NF-κB pathway. sciopen.com
In vitro and in silico analyses have shown that compounds in ginger possess potent reactive oxygen species (ROS)-scavenging properties. oup.com By neutralizing ROS, these compounds may help mitigate the oxidative stress that activates the NF-κB pathway. oup.com The inhibition of NF-κB activation by ginger compounds has been linked to a reduced synthesis of pro-inflammatory cytokines such as interleukin (IL)-1, IL-6, and tumor necrosis factor-α (TNF-α). oup.com In a study on mouse skin, rsc.org-gingerol was found to inhibit the expression of cyclooxygenase-2 (COX-2) by blocking the activation of NF-κB. This was achieved through the suppression of IκBα degradation and the subsequent nuclear translocation of the p65 subunit of NF-κB.
Animal models have further substantiated these findings. For instance, in rats with arthritis, oral supplementation with ginger root extract resulted in significantly reduced levels of NF-κB in joint tissue. oup.com Similarly, in a rat model of neuropathic pain, the inhibition of the NF-κB signaling cascade was shown to be crucial in the development and processing of pathological pain. mdpi.com
Table 1: Effects of Gingerols on the NF-κB Pathway in Preclinical Models
| Model System | Ginger Compound | Observed Effect | Reference |
| Mouse Skin | rsc.org-Gingerol | Inhibited TPA-induced COX-2 expression and NF-κB activation. | |
| Rat Arthritis Model | Ginger Root Extract | Significantly reduced NF-κB levels in joint tissue. | oup.com |
| Rat Neuropathic Pain Model | Ginger Extract | Inhibition of NF-κB signaling was associated with analgesic effects. | mdpi.com |
| Mouse Macrophages | rsc.org-Gingerol | Inhibited NF-κB activation and expression of inflammatory genes. | oup.com |
PI3K/Akt/mTOR Pathway Regulation
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that governs cell growth, proliferation, survival, and metabolism. oncotarget.comnih.gov Dysregulation of this pathway is frequently observed in various cancers, making it a key target for therapeutic intervention. oncotarget.comnih.govfrontiersin.org
Preclinical studies have indicated that gingerol compounds can modulate the PI3K/Akt/mTOR pathway. For example, rsc.org-gingerol has been reported to protect against hypoxia-induced myocardial injury by activating the PI3K/Akt pathway. researchgate.net In contrast, other studies have shown that rsc.org-gingerol can suppress the PI3K/Akt/mTOR pathway, leading to the induction of autophagy and protection of human umbilical vein endothelial cells from apoptosis. researchgate.net This suggests that the effect of rsc.org-gingerol on this pathway may be context-dependent.
In the context of cancer, acs.org-gingerol has been shown to induce apoptosis in HeLa cells by inhibiting the PI3K/Akt pathway and activating AMP-activated protein kinase (AMPK), which in turn leads to mTOR-mediated cell apoptosis. frontiersin.orgacs.org Specifically, acs.org-gingerol significantly inhibited the phosphorylation of PI3K. frontiersin.org Similarly, rsc.org-gingerol has been found to downregulate the expression of AKT protein kinase in certain cancer cell lines. plos.org
Table 2: Modulation of the PI3K/Akt/mTOR Pathway by Gingerols in Preclinical Studies
| Model System | Ginger Compound | Observed Effect | Reference |
| Hypoxia-induced Cardiomyocytes | rsc.org-Gingerol | Activated the PI3K/Akt/mTOR signaling pathway. | researchgate.net |
| Human Umbilical Vein Endothelial Cells | rsc.org-Gingerol | Suppressed the PI3K/Akt/mTOR pathway, inducing autophagy. | researchgate.net |
| HeLa Cells | acs.org-Gingerol | Inhibited PI3K/Akt pathway, leading to mTOR-mediated apoptosis. | frontiersin.orgacs.org |
| Cancer Cell Lines | rsc.org-Gingerol | Downregulated the expression of AKT protein kinase. | plos.org |
Mitogen-Activated Protein Kinase (MAPK/ERK/JNK/p38) Pathway Interactions
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are critical in regulating a wide range of cellular processes such as proliferation, differentiation, stress responses, and apoptosis. thermofisher.commdpi.com
Preclinical evidence suggests that gingerols can interact with and modulate the MAPK pathways. For instance, rsc.org-gingerol has been shown to inhibit the activation of p38 MAP kinase in phorbol (B1677699) ester-stimulated mouse skin, which is a key mechanism in its inhibition of COX-2 expression. sciopen.com In vascular smooth muscle cells, gingerol prevented proliferation and neointimal hyperplasia by regulating p38 MAPK. researchgate.net Furthermore, rsc.org-gingerol has been reported to protect against ischemia/reperfusion-induced intestinal mucosa injury by preventing the activation of p38 MAPK. rsc.org
In the context of cancer, acs.org-gingerol has been found to induce apoptosis and inhibit metastasis by targeting Akt and p38 MAPK. mdpi.com In glioblastoma cells, rsc.org-gingerol was observed to reduce ERK phosphorylation, leading to G1 phase cell cycle arrest. researchgate.net This inhibition of ERK phosphorylation was attributed to the disruption of the EGFR/RAF/MEK/ERK signaling pathway. researchgate.net
Table 3: Interactions of Gingerols with the MAPK/ERK/JNK/p38 Pathway in Preclinical Models
| Model System | Ginger Compound | Pathway Component | Observed Effect | Reference |
| Mouse Skin | rsc.org-Gingerol | p38 MAP Kinase | Inhibited activation, leading to decreased COX-2 expression. | sciopen.com |
| Vascular Smooth Muscle Cells | Gingerol | p38 MAP Kinase | Regulated p38 MAPK, preventing proliferation. | researchgate.net |
| Intestinal Mucosa (Ischemia/Reperfusion) | rsc.org-Gingerol | p38 MAP Kinase | Prevented activation, offering protective effects. | rsc.org |
| Glioblastoma Cells | rsc.org-Gingerol | ERK | Reduced phosphorylation, leading to cell cycle arrest. | researchgate.net |
| Lung Cancer Cells | acs.org-Gingerol | p38 MAPK | Targeted p38 MAPK, inducing apoptosis and inhibiting metastasis. | mdpi.com |
AMP-Activated Protein Kinase (AMPK) Activation
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. sciepub.com Its activation can lead to beneficial effects such as increased glucose uptake and fatty acid oxidation.
Preclinical studies have demonstrated that gingerols can activate the AMPK signaling pathway. nih.gov In mice, rsc.org-gingerol was shown to alleviate atherosclerotic lesions, an effect partly mediated by the AMPK signaling pathway which is involved in cholesterol synthesis. oup.com In vitro studies have shown that ginger compounds, primarily rsc.org- and wikipedia.org-gingerol, stimulate AMPK in skeletal muscle cells, leading to increased expression and translocation of the glucose transporter type 4 (GLUT4). oup.com
Furthermore, acs.org-gingerol has been found to activate AMPK in HeLa cells, which contributes to mTOR-mediated cell apoptosis. acs.org In oral cancer cells, rsc.org-gingerol was found to suppress cell growth by inducing the activation of AMPK and blocking mTOR pathway activity. frontiersin.org
Table 4: Activation of the AMPK Pathway by Gingerols in Preclinical Models
| Model System | Ginger Compound | Observed Effect | Reference |
| Mice (Atherosclerosis Model) | rsc.org-Gingerol | Alleviated atherosclerotic lesions partly through the AMPK signaling pathway. | oup.com |
| Mouse and Rat Skeletal Muscle Cells | rsc.org- and wikipedia.org-Gingerol | Stimulated AMPK, leading to increased GLUT4 translocation. | oup.com |
| HeLa Cells | acs.org-Gingerol | Activated AMPK, contributing to mTOR-mediated apoptosis. | acs.org |
| Oral Cancer Cells | rsc.org-Gingerol | Suppressed cell growth by inducing AMPK activation. | frontiersin.org |
Wnt/β-catenin Signaling Modulation
The Wnt/β-catenin signaling pathway is essential for embryonic development and adult tissue homeostasis. mdpi.comnih.gov However, its aberrant activation is a hallmark of many cancers. consensus.appfrontiersin.org
Preclinical research suggests that gingerol compounds can modulate the Wnt/β-catenin signaling pathway. One study indicated that gingerol could inhibit the Wnt/β-catenin signaling pathway in colon cancer cells, which is involved in cell proliferation and tumorigenesis. rsc.org Another study found that rsc.org-gingerol inhibited adipogenic differentiation and lipid deposition in 3T3-L1 adipocytes by activating the Wnt/β-catenin signaling mechanism. nih.gov This highlights the context-dependent effects of gingerols on this pathway.
Table 5: Modulation of the Wnt/β-catenin Signaling Pathway by Gingerols in Preclinical Studies
| Model System | Ginger Compound | Observed Effect | Reference |
| Colon Cancer Cells | Gingerol | Inhibited the Wnt/β-catenin signaling pathway. | rsc.org |
| 3T3-L1 Adipocytes | rsc.org-Gingerol | Activated the Wnt/β-catenin signaling pathway. | nih.gov |
Epidermal Growth Factor Receptor (EGFR)/RAS/RAF Pathway Disruptions
The Epidermal Growth Factor Receptor (EGFR)/RAS/RAF signaling pathway is a critical cascade that regulates cell growth, proliferation, and survival. nih.gov Dysregulation of this pathway, often through mutations in EGFR, RAS, or RAF, is a common driver of cancer. nih.govresearchgate.net
Preclinical studies have shown that rsc.org-gingerol can disrupt the EGFR/RAS/RAF pathway. In glioblastoma multiforme (GBM) cells, rsc.org-gingerol was found to reduce ERK phosphorylation by inhibiting EGFR and RAF. researchgate.net This disruption of the EGFR-RAF-1/MEK/ERK signaling pathway leads to G1 phase cell cycle arrest and promotes cell death. researchgate.net Another study reported that rsc.org-gingerol triggered apoptosis in cancer cells by activating p53 expression through the EGFR/Src/STAT3 signaling pathway. rsc.org
Table 6: Disruption of the EGFR/RAS/RAF Pathway by rsc.org-Gingerol in Preclinical Models
| Model System | Observed Effect | Reference |
| Glioblastoma Multiforme (GBM) Cells | Reduced ERK phosphorylation by inhibiting EGFR and RAF, leading to cell cycle arrest. | researchgate.net |
| Cancer Cells | Activated p53 expression through EGFR/Src/STAT3 signaling, triggering apoptosis. | rsc.org |
Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Inhibition
bioline.org.br-Gingerol has demonstrated inhibitory effects on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator of cancer cell proliferation, survival, and metastasis. In preclinical models, compounds from ginger have been shown to inhibit the constitutive phosphorylation of STAT3. mdpi.com This action prevents the nuclear translocation of STAT3, thereby blocking its ability to act as a transcription factor. mdpi.com The inhibition of STAT3 activation leads to the downregulation of its target genes, which include key proteins involved in cell cycle progression and apoptosis resistance, such as cyclin D1 and Bcl-2. mdpi.commdpi.com Studies on breast cancer cells have shown that ginger-derived compounds can suppress STAT3 phosphorylation, which is a crucial step in its activation. mdpi.commdpi.com This inhibition is part of a broader effect on signaling cascades that control tumor growth and survival. mdpi.com
Other Novel Signaling Cascade Interventions
Beyond its effects on STAT3, bioline.org.br-Gingerol and related compounds intervene in other significant signaling cascades. One notable target is the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation and cell survival. frontiersin.orgresearchgate.netspringermedizin.de Gingerols can inhibit the activation of NF-κB, which in turn reduces the expression of pro-inflammatory cytokines and other downstream targets. frontiersin.orgspringermedizin.de
Additionally, components of ginger, including various gingerols, have been found to modulate the mitogen-activated protein kinase (MAPK) pathways, which include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. nih.govsemanticscholar.orgfrontiersin.org The interaction with these pathways is often context-dependent. For instance, in some cancer cell lines, mdpi.com-gingerol has been reported to suppress p38 MAPK, contributing to its anti-invasive effects. nih.gov In other contexts, the modulation of ERK and JNK by ginger compounds is associated with the induction of apoptosis and regulation of cellular defense mechanisms. semanticscholar.orgmdpi.com
Impact on Cellular Homeostasis and Phenotypes
Regulation of Cellular Redox State and Antioxidant Defense Systems
bioline.org.br-Gingerol and other bioactive compounds from ginger play a crucial role in regulating the cellular redox state, primarily by bolstering the body's antioxidant defense systems. caldic.comnih.govmdpi.com These compounds can directly scavenge free radicals and enhance endogenous antioxidant mechanisms to protect cells from oxidative damage. caldic.comnih.govmdpi.com
A key mechanism through which ginger compounds exert their antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. nih.gov Nrf2 is a transcription factor that, under normal conditions, is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). lifestylematrix.commdpi.com Upon exposure to electrophiles or oxidative stress, Nrf2 is released from Keap1 and moves into the nucleus. semanticscholar.orglifestylematrix.com
Once in the nucleus, Nrf2 binds to the ARE sequence in the promoter region of numerous cytoprotective genes, triggering their transcription. lifestylematrix.commdpi.com This leads to the increased expression of several vital antioxidant and detoxifying enzymes:
Heme oxygenase-1 (HO-1): An enzyme that provides cellular protection against oxidative stress. semanticscholar.orgnih.govfrontiersin.org
NAD(P)H quinone oxidoreductase 1 (NQO1): An enzyme involved in detoxifying harmful quinones. semanticscholar.orgnih.govfrontiersin.orgoncotarget.com
Glutamate-cysteine ligase catalytic subunit (GCLC): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. nih.govoncotarget.com
Studies have shown that ginger extracts and their components can activate the Nrf2 pathway, leading to the upregulation of these protective genes. semanticscholar.orgnih.govoncotarget.com
bioline.org.br-Gingerol and related compounds have been shown to enhance the activity of essential endogenous antioxidant enzymes, which form the first line of defense against harmful reactive oxygen species (ROS). mdpi.comnih.govresearchgate.netnih.gov Preclinical studies have reported that treatment with ginger extracts or isolated gingerols leads to increased activity of:
Catalase (CAT): This enzyme catalyzes the decomposition of hydrogen peroxide into water and oxygen, preventing the formation of more dangerous hydroxyl radicals. mdpi.comresearchgate.netnih.govtandfonline.comnih.gov
Superoxide (B77818) dismutase (SOD): This enzyme converts superoxide radicals, a major ROS, into hydrogen peroxide and molecular oxygen. mdpi.comresearchgate.netnih.govtandfonline.comnih.govasm.org
By boosting the activity of these enzymes, ginger compounds help to maintain redox balance and protect cells from oxidative damage. mdpi.comresearchgate.netnih.gov
The culmination of activating the Nrf2 pathway and enhancing antioxidant enzyme activity is a marked reduction in the intracellular levels of reactive oxygen species (ROS). mdpi.comnih.gov ROS are by-products of normal metabolism and can cause significant damage to lipids, proteins, and DNA if not properly controlled. bioline.org.brnih.gov
A major consequence of excessive ROS is lipid peroxidation, a chain reaction of oxidative degradation of lipids in cell membranes. bioline.org.brmdpi.com This process compromises membrane integrity and generates toxic byproducts, such as malondialdehyde (MDA). bioline.org.brmdpi.com Numerous studies have demonstrated that ginger and its constituents, including bioline.org.br-Gingerol, effectively reduce lipid peroxidation. bioline.org.brcaldic.commdpi.comasm.org This is evidenced by lower levels of MDA in preclinical models treated with ginger extracts. caldic.commdpi.comasm.org This protective effect helps to preserve cellular structure and function in the face of oxidative stress. bioline.org.brasm.org
Modulation of Glutathione Metabolism (GSH)
arccjournals.com-Gingerol, a phenolic compound found in ginger, has demonstrated antioxidant properties in preclinical studies. researchgate.net Research indicates that ginger and its constituents, including gingerols, can scavenge free radicals and enhance the body's antioxidant defense systems. dovepress.comtandfonline.com One of the key mechanisms by which these compounds exert their antioxidant effects is through the modulation of glutathione (GSH) metabolism.
Studies have shown that treatment with ginger extracts or their active components can lead to an increase in the levels of crucial antioxidant enzymes such as superoxide dismutase (SOD) and catalase. dovepress.comscielo.br For instance, in a preclinical model of non-alcoholic fatty liver disease, administration of 6-gingerol (B72531) significantly increased the levels of SOD and catalase, which were depleted in the disease state. scielo.br This suggests a role for gingerols in bolstering the enzymatic antioxidant defense system. The antioxidant activity is also attributed to their ability to scavenge peroxyl radicals. dovepress.com
While direct studies on arccjournals.com-gingerol's specific impact on GSH metabolism are part of the broader research on ginger's phenolic compounds, the general findings on ginger extracts and other gingerols, like 6-gingerol, point towards a protective role by enhancing endogenous antioxidant defenses. scielo.brmdpi.commdpi.comresearchgate.net This includes the potential to influence the synthesis and regeneration of GSH, a critical component of the cellular antioxidant system. The Nrf2 pathway, a key regulator of antioxidant response elements, is a likely target for these compounds, leading to the upregulation of antioxidant proteins. foodandnutritionjournal.orgmdpi.com
Mitochondrial Function and Integrity Preservation
arccjournals.com-Gingerol and related compounds have been shown to play a role in preserving mitochondrial function and integrity in preclinical models. Mitochondria are central to cellular energy production and are also a primary source of reactive oxygen species (ROS). frontiersin.org Dysfunctional mitochondria can lead to increased oxidative stress and initiate apoptotic cell death.
Research has demonstrated that ginger extracts and their bioactive constituents can protect mitochondria. For example, ginger extract has been shown to reduce mitochondrial oxidative stress. mdpi.com In vitro studies have indicated that 6-gingerol can interfere with the mitochondrial membrane potential, a key indicator of mitochondrial health. arccjournals.com Specifically, it can cause depolarization of the mitochondrial membrane potential in certain cancer cells. mdpi.com Furthermore, some studies have shown that ginger extract supplementation can increase mitochondrial biogenesis, the process of generating new mitochondria, and improve mitochondrial function. tdl.org This includes increasing mitochondrial mass, mtDNA copy number, and the activities of mitochondrial respiratory chain complexes. tdl.org
In the context of cancer, some gingerols have been observed to induce an increase in mitochondrial reactive oxygen species (mtROS) and disrupt the mitochondrial membrane potential (ΔΨm) in glioma cells, leading to oxidative stress-mediated apoptosis. biomolther.org This suggests that the effect of gingerols on mitochondrial function can be context-dependent, either preserving it in normal cells or disrupting it in cancer cells to promote cell death. The modulation of mitochondrial activity by ginger compounds, including the potential to prevent mitochondrial-induced apoptosis by affecting the Bax/Bcl-2 ratio, underscores their therapeutic potential. mdpi.com
Cell Cycle Progression Arrest (G1, G2/M, S phases)
arccjournals.com-Gingerol and its related compounds have been extensively studied for their ability to induce cell cycle arrest in various cancer cell lines, representing a key mechanism of their anticancer activity. arccjournals.comnih.gov These compounds have been shown to halt cell cycle progression at different phases, including G1, G2/M, and S phase, by modulating the expression and activity of key cell cycle regulatory proteins.
G1 Phase Arrest: Several studies have reported that gingerols can induce G1 phase arrest. mdpi.combiomolther.orgnih.gov For example, 6-gingerol has been shown to cause G1 arrest in breast cancer cells by downregulating the expression of cyclin D1, cyclin E, and CDK4, while increasing the expression of the CDK inhibitors p21 and p27. mdpi.com This leads to the inhibition of retinoblastoma (Rb) protein phosphorylation and blocks the entry of cells into the S phase. arccjournals.comnih.govresearchgate.net In renal cell carcinoma, 6-gingerol-induced G1 arrest is mediated through the AKT-GSK 3β-cyclin D1 pathway. nih.gov Similarly, in pancreatic cancer cells, 6-gingerol decreased cyclin A and Cdk expression, leading to reduced Rb phosphorylation and blocking S phase entry. nih.govresearchgate.net
G2/M Phase Arrest: In addition to G1 arrest, gingerols can also induce cell cycle arrest at the G2/M checkpoint. mdpi.com In human colon cancer cells, 6-gingerol was found to cause G2/M arrest by decreasing the levels of cyclin A, cyclin B1, and CDK1, and increasing the levels of the negative cell cycle regulators p27 and p21. jelsciences.com Similarly, in cervical cancer cells, 6-gingerol induced G2/M arrest accompanied by the induction of DNA damage. mdpi.comspringermedizin.de The combination of 6-gingerol with ionizing radiation has been shown to enhance G2/M arrest in gastric cancer cells. spandidos-publications.com
S Phase Arrest: While G1 and G2/M are the more commonly reported checkpoints for gingerol-induced cell cycle arrest, some studies have indicated an impact on the S phase. For instance, in pancreatic cancer cells, 6-gingerol was found to block S phase entry as a consequence of G1 arrest. arccjournals.com
The ability of arccjournals.com-Gingerol and its analogs to induce cell cycle arrest at multiple checkpoints highlights their potential as broad-spectrum anticancer agents.
Interactive Table: Effect of Gingerols on Cell Cycle Progression
| Compound | Cell Line | Cell Cycle Phase Arrested | Key Molecular Targets |
| 6-Gingerol | Glioblastoma (M059K, U251) | G1 | ↑p21, ↓E2F1, ↓Cyclin D1, ↓Cyclin D3 biomolther.org |
| 6-Gingerol | Breast Cancer (MDA-MB-231, MCF-7) | G0/G1 | ↓Cyclin D1, ↓Cyclin E, ↓CDK4, ↑p21, ↑p27 mdpi.com |
| 6-Gingerol | Pancreatic Cancer (HPAC, BxPC-3) | G1 | ↓Cyclin A, ↓Cdk expression, ↓Rb phosphorylation nih.govresearchgate.net |
| 6-Gingerol | Renal Cell Carcinoma (ACHN, 786-O, 769-P) | G1 | ↓p-AKT, ↑GSK 3β, ↓Cyclin D1 nih.gov |
| 6-Gingerol | Colon Cancer (LoVo) | G2/M | ↓Cyclin A, ↓Cyclin B1, ↓CDK1, ↑p27, ↑p21 jelsciences.com |
| 6-Gingerol | Cervical Cancer (HeLa) | G2/M | ↑p53, ↑p21, DNA damage mdpi.com |
| 10-Gingerol (B1664516) | Colon Cancer | G0/G1 | ↓CDK-2, ↓CDK-4, ↓CDK-6, ↓Cyclin A, ↓Cyclin D1, ↓Cyclin E1 springermedizin.de |
Apoptosis Induction Mechanisms
The induction of apoptosis, or programmed cell death, is a critical mechanism by which arccjournals.com-Gingerol and its related compounds exert their anticancer effects. arccjournals.com This process is triggered through a complex network of signaling pathways involving caspases, pro- and anti-apoptotic proteins, and death receptors.
Preclinical studies have consistently shown that gingerols induce apoptosis through the activation of caspase-dependent pathways. nih.govnih.gov Caspases are a family of proteases that execute the apoptotic process. The activation of initiator caspases, such as caspase-8 and caspase-9, leads to the activation of executioner caspases, including caspase-3 and caspase-7, which then cleave various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.
Research has demonstrated that 6-gingerol treatment leads to the cleavage and activation of caspase-3, -8, and -9 in various cancer cell lines. biomolther.orgnih.govnih.gov For instance, in glioblastoma cells, 6-gingerol was found to increase the activity of caspase-3 and -9. biomolther.org In human colon cancer cells, the apoptotic effect of 6-gingerol was associated with the activation of caspase-3, -7, -8, and -9. nih.gov Similarly, in a study on lung adenocarcinoma cells, gingerol-loaded nanoparticles led to a significant increase in the activation of caspase-3 and the upregulation of CASP8 gene expression. nih.gov Furthermore, in triple-negative breast cancer cells, 10-gingerol induced the cleavage of caspase-3 and -9. oncotarget.com
The commitment to apoptosis is tightly regulated by the balance between pro-apoptotic and anti-apoptotic proteins. Gingerols have been shown to modulate the expression of these proteins to favor apoptosis.
A key mechanism is the regulation of the Bcl-2 family of proteins. biomolther.orgnih.gov Gingerols have been observed to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio. biomolther.orgnih.govnih.gov This shift in balance promotes the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway. arccjournals.com
Furthermore, gingerols have been shown to downregulate the expression of several inhibitor of apoptosis proteins (IAPs), including survivin, c-FLIP, and XIAP. mdpi.comnih.govnih.gov These proteins normally function to block caspase activity and inhibit apoptosis. By reducing their levels, gingerols can effectively remove the brakes on the apoptotic machinery. For example, in glioblastoma cells, gingerol treatment decreased the expression of survivin, c-FLIP, Bcl-2, and XIAP. mdpi.comnih.gov
The cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspases is a hallmark of apoptosis. Several studies have reported that gingerol treatment leads to the cleavage of PARP, further confirming the induction of apoptosis. biomolther.orgnih.govnih.gov
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a cytokine that can selectively induce apoptosis in cancer cells by binding to its death receptors, DR4 and DR5. nih.govmdpi.com However, many cancer cells are resistant to TRAIL-induced apoptosis. nih.gov
Preclinical research has shown that gingerols can sensitize cancer cells to TRAIL-mediated apoptosis. nih.govnih.gov A significant mechanism by which this occurs is the upregulation of death receptor expression on the surface of cancer cells. Studies have demonstrated that gingerol can increase the expression of DR5 in a p53-dependent manner in glioblastoma cells. mdpi.comnih.gov This increased expression of DR5 enhances the cells' sensitivity to TRAIL, leading to a more robust apoptotic response when the two agents are used in combination. nih.gov While DR5 expression is consistently upregulated, the effect on DR4 appears to be cell-type dependent, with some studies showing no significant change. nih.gov By modulating the expression of death receptors, gingerols can effectively lower the threshold for apoptosis induction by TRAIL. spandidos-publications.com
Interactive Table: Modulation of Apoptotic Proteins by Gingerols
| Compound | Cell Line | Upregulated Pro-Apoptotic Proteins | Downregulated Anti-Apoptotic Proteins |
| 6-Gingerol | Glioblastoma (U87) | Bax, Truncated Bid nih.gov | Bcl-2, Survivin, c-FLIP, XIAP mdpi.comnih.gov |
| 6-Gingerol | Lung Adenocarcinoma (A549) | BAX nih.gov | BCL2 nih.gov |
| 6-Gingerol | Glioblastoma (M059K, U251) | Bax, Cleaved Caspase-3, Cleaved Caspase-9, Cleaved PARP biomolther.org | Bcl-2 biomolther.org |
| 10-Gingerol | Triple-Negative Breast Cancer (4T1, MDA-MB-231) | Cleaved Caspase-3, Cleaved Caspase-9 oncotarget.com | - |
| Gingerol | Glioblastoma | Bax nih.gov | Bcl-2, Survivin, c-FLIP, XIAP nih.gov |
Modulation of Pro- and Anti-Apoptotic Proteins (Bax, Bcl-2, PARP, Survivin, c-FLIP, XIAP)
Direct and Indirect Interaction with Molecular Targets and Receptors
Transient Receptor Potential Vanilloid Type 1 (TRPV1) Agonism and Binding Modes
core.ac.uk-Gingerol is an agonist of the Transient Receptor Potential Vanilloid Type 1 (TRPV1) channel, a non-selective cation channel that acts as a multimodal sensor for various stimuli, including heat and pungent compounds like capsaicin (B1668287). researchgate.netnih.gov
The interaction of gingerols with TRPV1 has been investigated through mutational analysis and computational modeling. researchgate.netnih.gov These studies have revealed that the binding of pungent compounds from ginger, including core.ac.uk-gingerol, involves specific amino acid residues within the TRPV1 channel. researchgate.netmdpi.com Computational modeling suggests a "head-down tail-up" orientation for the binding of ginger compounds, similar to capsaicin, which involves hydrogen bonds and van der Waals interactions with the aliphatic tail of the molecule. researchgate.net
However, there are differences in the binding modes and potencies among various gingerols and shogaols. The length of the acyl chain in gingerols and shogaols influences their potency as TRPV1 agonists, and this influence differs between the two classes of compounds. researchgate.netnih.govresearchgate.net For instance, the potency of shogaols decreases with an increasing acyl chain length, whereas clinscinutr.org-gingerol is more potent than frontiersin.org-gingerol. researchgate.net
In silico docking simulations and subsequent mutational studies have suggested that frontiersin.org-gingerol may bind to and activate TRPV1 in a unique manner compared to other vanilloids like capsaicin and frontiersin.org-shogaol. nih.govresearchgate.net While capsaicin and frontiersin.org-shogaol are thought to interact with residues such as Thr551 and Glu571, frontiersin.org-gingerol's interaction may involve different or additional residues. mdpi.com This unique binding mode could contribute to the specific pharmacological profile of different gingerols.
NMDA Receptor Inhibition and Interaction
While research directly focusing on the interaction of core.ac.uk-Gingerol with the N-methyl-D-aspartate (NMDA) receptor is limited, studies on ginger extracts and other major constituents like frontiersin.org-shogaol provide insights into this potential mechanism. The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and pain transmission.
In preclinical models of neuropathic pain, ginger extract has been shown to reduce the mRNA expression of the NMDA receptor subunit NR2B. mdpi.com This suggests that components within ginger can modulate the expression of this key receptor involved in central sensitization and pain perception. The study indicated that the effect of the whole ginger extract on reducing NR2B mRNA expression was more potent than that of frontiersin.org-shogaol alone, implying that other active ingredients, potentially including core.ac.uk-Gingerol, contribute to this effect. mdpi.com The inhibition of NMDA receptors is a recognized therapeutic strategy for managing chronic pain states.
Interaction with Protein Kinases and Enzymes (e.g., COX-2, Nitric Oxide Synthase, CETP, PDE4)
The biological activities of up.edu.mx-Gingerol are mediated through its interaction with various intracellular signaling molecules and enzymes. These interactions are crucial for its anti-inflammatory and other pharmacological effects observed in preclinical models.
Cyclooxygenase-2 (COX-2): Cyclooxygenase-2 is an enzyme that is inducibly expressed during inflammation and plays a key role in the synthesis of prostaglandins. acs.org While some ginger constituents are potent inhibitors of COX-2, the effects of different gingerols vary. Research has shown that nih.gov-gingerol can inhibit COX-2 expression, whereas researchgate.net-gingerol may not have the same effect. acs.org However, other studies indicate that gingerols, including researchgate.net-gingerol, can suppress the expression of COX-2. up.edu.mxfrontiersin.org For instance, topical application of researchgate.net-gingerol was found to inhibit the expression of COX-2 in mouse skin stimulated by a tumor promoter. researchgate.net Molecular docking studies have explored the interaction between various gingerols and COX enzymes, suggesting that gingerols preferentially interact with COX-2. mostwiedzy.pl Specifically, compounds like frontiersin.org-gingerol have been identified as inhibitors of COX-2. nih.govresearchgate.net The analgesic and anti-inflammatory properties of gingerols are partly attributed to the inhibition of the COX-2 pathway, which prevents the metabolism of arachidonic acid. rcsb.org
Nitric Oxide Synthase (NOS): Inducible nitric oxide synthase (iNOS) is responsible for the production of nitric oxide (NO), a signaling molecule that can contribute to inflammation and DNA damage when overproduced. acs.orgrcsb.org Several studies have demonstrated that gingerols can inhibit the production of NO by reducing the expression and activity of iNOS. acs.orgfrontiersin.orgumk.pl For example, researchgate.net-gingerol has been shown to dose-dependently inhibit NO production in stimulated mouse macrophages. acs.org This suppression of iNOS is a key part of the anti-inflammatory mechanism of ginger compounds. frontiersin.org Molecular docking studies have been employed to investigate the molecular interactions between iNOS and bioactive compounds like researchgate.net-gingerol, confirming their inhibitory potential.
Cholesteryl Ester Transfer Protein (CETP): Cholesteryl Ester Transfer Protein (CETP) is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoproteins (HDL) to other lipoproteins, and its inhibition is considered a strategy for raising HDL cholesterol levels. rcsb.orgnih.gov Research indicates that gingerols and shogaols can influence lipid metabolism by inhibiting the activity of CETP. A study evaluating aqueous extracts of various spices, including ginger, found that ginger extract possesses potent CETP inhibitory activity in a concentration-dependent manner. nih.gov This suggests that compounds within ginger, such as up.edu.mx-Gingerol, contribute to its cardioprotective effects by modulating lipid profiles through mechanisms that include CETP inhibition.
Phosphodiesterase 4 (PDE4): Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger involved in regulating inflammation. up.edu.mx Inhibition of PDE4 leads to increased intracellular cAMP levels, which has an anti-inflammatory effect. up.edu.mx Studies have shown that ginger phenolic compounds, including up.edu.mx-gingerol and researchgate.net-gingerol, can inhibit PDE4. up.edu.mx Specifically, researchgate.net-gingerol has been found to decrease the activity of PDE4, contributing to its anti-neutrophil effects. up.edu.mx Computational studies have further explored the potential of gingerols as selective inhibitors of PDE4 subtypes, such as PDE4B and PDE4D, suggesting a basis for designing new anti-inflammatory drugs. nih.gov
Table 1: Summary of up.edu.mx-Gingerol's Interaction with Key Enzymes
| Enzyme | Primary Action of Gingerols | Observed Effect in Preclinical Models | Specific Finding for up.edu.mx-Gingerol or Related Gingerols |
|---|---|---|---|
| COX-2 | Inhibition of expression and activity | Reduction in prostaglandin (B15479496) synthesis and inflammation. acs.orgresearchgate.net | frontiersin.org-gingerol inhibits COX-2 with an IC50 of 32 μM. nih.gov |
| iNOS | Inhibition of expression and activity | Decreased production of nitric oxide (NO) and reduced inflammation. acs.orgfrontiersin.org | researchgate.net-gingerol dose-dependently inhibits NO production. acs.org |
| CETP | Inhibition of activity | Potential to increase HDL cholesterol levels. nih.gov | Ginger extract demonstrates potent, concentration-dependent CETP inhibition. nih.gov |
| PDE4 | Inhibition of activity | Increased intracellular cAMP, leading to anti-inflammatory effects. up.edu.mx | up.edu.mx-gingerol is among ginger phenolics studied for PDE4 inhibition. researchgate.net-gingerol decreases PDE4 activity. up.edu.mx |
Binding to Macromolecules and Protein Breakdown
A fundamental aspect of up.edu.mx-Gingerol's mechanism of action involves its ability to bind to various biological macromolecules, thereby modulating their function, and to influence processes related to protein breakdown and synthesis.
Binding to Macromolecules: Molecular docking and computational studies have revealed that gingerols can bind to a variety of protein targets. This binding is often the initial step leading to the modulation of cellular pathways. For instance, gingerols have been shown to bind to the active site of enzymes like COX-2 and PDE4D. nih.gov The binding of researchgate.net-gingerol to the PDE4B subtype, for example, involves hydrogen bonds and hydrophobic interactions, which are key to its selective inhibition. nih.gov Beyond enzymes, gingerols have been shown to interact with other macromolecules. Studies indicate that gingerols can bind to bovine serum albumin, which may affect their solubility and stability. umk.pl Furthermore, research suggests that researchgate.net-gingerol can bind to androgen receptors and the P-domain of the SERCA1 enzyme, highlighting the broad range of potential molecular targets for this class of compounds.
Protein Breakdown: One of the significant mechanisms through which gingerols exert their effects, particularly in the context of cancer, is through the disruption of protein stability and the induction of protein breakdown. researchgate.net This can lead to cell cycle arrest and apoptosis in cancer cells. For example, researchgate.net-gingerol has been reported to induce the breakdown of poly-ADP ribose polymerase (PARP), a protein involved in DNA repair, which is a hallmark of apoptosis. It also inhibits the translation of cyclin proteins that are essential for cell division, thereby halting cancer cell proliferation. Moreover, gingerol compounds can inhibit the transformation of normal cells into cancerous ones by blocking activator protein-1 (AP-1) and can cause the degradation of enzyme-coupled cell signaling receptors in cancer cells. researchgate.net
Table 2: Effects of Gingerols on Macromolecule Binding and Protein Stability
| Mechanism | Target/Process | Observed Effect in Preclinical Models | Specific Finding for Gingerols |
|---|---|---|---|
| Binding to Macromolecules | Enzymes (COX-2, PDE4) | Modulation of enzyme activity, leading to anti-inflammatory effects. nih.govnih.gov | researchgate.net-gingerol binds to PDE4B through hydrogen bonds and hydrophobic interactions. nih.gov |
| Transport Proteins (Serum Albumin) | Altered solubility and stability of the compound. umk.pl | Gingerols show binding affinity for bovine serum albumin. umk.pl | |
| Receptors (Androgen Receptor) | Potential modulation of hormone signaling pathways. | researchgate.net-gingerol demonstrates binding affinity to androgen receptors in silico. | |
| Protein Breakdown | PARP | Induction of apoptosis in cancer cells. | researchgate.net-gingerol's mode of action is related to PARP breakdown. |
| Cyclins | Cell cycle arrest. | researchgate.net-gingerol blocks the translation of cyclins required for cell division. | |
| Signaling Receptors | Disruption of cancer cell signaling. researchgate.net | researchgate.net-gingerol exhibits enzyme-coupled cell signaling receptor degradation in cancer cells. researchgate.net |
Preclinical Biological Activities Of 1 Gingerol in Research Models
In Vitro Cellular Models of Activity
Antiproliferative and Cytotoxic Effects on various Cancer Cell Lines
nih.gov-Gingerol has demonstrated notable antiproliferative and cytotoxic effects across a range of cancer cell lines in preclinical research. These effects are often characterized by the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of various signaling pathways involved in cancer progression.
Studies have shown that frontiersin.org-gingerol, a related compound, can inhibit the growth of various cancer cells, including those of the colon, stomach, pancreas, and breast. nih.govnih.govjelsciences.com For instance, in human colorectal cancer cells (HCT116), frontiersin.org-gingerol was found to suppress cancer growth by targeting leukotriene A4 hydrolase. nih.gov It has also been shown to induce apoptosis in gastric cancer cells by enhancing the effects of TRAIL (TNF-related apoptosis-inducing ligand), a molecule that can trigger cell death. nih.govnih.gov This is achieved by increasing the activity of caspases, which are key enzymes in the apoptotic process, and by downregulating proteins that inhibit apoptosis. nih.govnih.gov
In glioma cells, a type of brain tumor, frontiersin.org-gingerol has been observed to induce apoptosis and cause cell cycle arrest. biomolther.org Similarly, in retinoblastoma cells (RB355), gingerol demonstrated dose- and time-dependent growth inhibition, leading to apoptosis and cell cycle arrest at the G2/M phase. nih.gov The compound was also found to modulate the PI3K/Akt signaling pathway, which is often dysregulated in cancer. nih.gov
The cytotoxic effects of gingerols have also been investigated in liver cancer cell lines. While frontiersin.org-gingerol showed moderate cytotoxicity against HepG2 cells, it significantly enhanced the cytotoxic effects of the chemotherapy drug doxorubicin (B1662922) against both HepG2 and Huh7 liver cancer cells. mdpi.comresearchgate.net This synergistic effect was associated with inducing cell cycle arrest at the G2/M phase. mdpi.comresearchgate.net
Furthermore, research on cervical cancer cells has indicated that frontiersin.org-gingerol can inhibit cell proliferation by inducing apoptosis and causing DNA damage through the production of reactive oxygen species (ROS). springermedizin.de In lung adenocarcinoma cells (A549), a nanoparticle formulation of gingerol demonstrated significant antiproliferative effects by activating both intrinsic and extrinsic apoptotic pathways. researchgate.net
The mechanisms underlying these anticancer effects are multifaceted. They include the disruption of the cell cycle, as seen with the downregulation of cyclins and cyclin-dependent kinases (CDKs), and the induction of apoptosis through the activation of caspases and modulation of the Bcl-2 family of proteins. nih.govspringermedizin.dearccjournals.com
Table 1: Antiproliferative and Cytotoxic Effects of Gingerol in Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings |
|---|---|---|
| HCT116 | Colon Cancer | frontiersin.org-Gingerol suppressed growth by inhibiting leukotriene A4 hydrolase. nih.gov |
| Gastric Cancer Cells | Gastric Cancer | frontiersin.org-Gingerol induced apoptosis by enhancing TRAIL-induced cell death and activating caspases. nih.govnih.gov |
| M059K and U251 | Glioma | frontiersin.org-Gingerol induced apoptosis and cell cycle arrest. biomolther.org |
| RB355 | Retinoblastoma | Gingerol inhibited growth in a dose- and time-dependent manner, induced apoptosis, and caused G2/M cell cycle arrest. nih.gov |
| HepG2 and Huh7 | Liver Cancer | frontiersin.org-Gingerol showed moderate cytotoxicity and synergized with doxorubicin to enhance its cytotoxic effects. mdpi.comresearchgate.net |
| HeLa | Cervical Cancer | frontiersin.org-Gingerol inhibited proliferation by inducing apoptosis and DNA damage via ROS production. springermedizin.de |
| A549 | Lung Adenocarcinoma | A gingerol nanoparticle formulation induced apoptosis through intrinsic and extrinsic pathways. researchgate.net |
| MOC1, MOC2, Cal27, SCC9 | Head and Neck Squamous Cell Carcinoma | frontiersin.org-Gingerol inhibited cell viability and migration and acted as a radiosensitizer, increasing apoptosis when combined with radiation. nih.gov |
| MCF-7 | Breast Cancer | Gingerol induced apoptosis through the activation of caspase-3, -8, and -9. researchgate.net |
Anti-inflammatory Responses in Immune Cells (Macrophages, Neutrophils, Dendritic Cells, T cells) and other Cell Lines
nih.gov-Gingerol and related compounds have been shown to exert significant anti-inflammatory effects in various immune cell models. These compounds modulate the function of key immune cells, including macrophages, neutrophils, dendritic cells, and T cells, primarily by inhibiting pro-inflammatory signaling pathways and the production of inflammatory mediators. nih.govresearchgate.net
Macrophages: In macrophage cell lines like RAW 264.7, gingerols have been found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), two key inflammatory mediators. researchgate.netfrontiersin.org This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netmdpi.com The underlying mechanism often involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. preprints.orgresearchgate.net Studies have shown that gingerols can prevent the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.compreprints.orgmdpi.com Furthermore, frontiersin.org-gingerol has been observed to influence macrophage polarization, reprogramming pro-tumor M2 macrophages towards an anti-tumor M1 phenotype. researchgate.net
Neutrophils: Research has demonstrated that gingerols can suppress the activity of neutrophils. For instance, frontiersin.org-, nih.gov-, and preprints.org-gingerols were found to inhibit neutrophil extracellular trap (NET) formation, a process implicated in inflammation and autoimmunity. nih.gov This effect was linked to the inhibition of reactive oxygen species (ROS) generation. nih.gov
Dendritic Cells (DCs): frontiersin.org-Gingerol has been shown to modulate the function of dendritic cells, which are crucial for initiating adaptive immune responses. nih.gov It can suppress the activation of DCs induced by lipopolysaccharide (LPS), a component of bacterial cell walls. researchgate.netnih.gov This includes inhibiting the expression of co-stimulatory molecules and the production of inflammatory cytokines. frontiersin.orgnih.gov The mechanism involves the downregulation of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govnih.gov By dampening DC activation, gingerols may help to temper excessive immune responses.
T cells: The anti-inflammatory effects of gingerols extend to T cells. By modulating the function of dendritic cells, gingerols can indirectly influence T cell responses. For example, by reducing the pro-inflammatory cytokine production of DCs, they can decrease the subsequent activation and differentiation of T cells into pro-inflammatory subtypes like Th1 cells. frontiersin.org Gingerols are also potent inhibitors of T cell activation, proliferation, and polarization. researchgate.net
Table 2: Anti-inflammatory Effects of Gingerols on Immune Cells
| Immune Cell Type | Model | Key Anti-inflammatory Actions |
|---|---|---|
| Macrophages | RAW 264.7 cells, Murine peritoneal macrophages | Inhibited LPS-induced production of NO, PGE2, TNF-α, IL-1β, and IL-6. researchgate.netmdpi.commdpi.comd-nb.info Suppressed iNOS and COX-2 expression. researchgate.netmdpi.com Inhibited NF-κB and MAPK signaling pathways. frontiersin.orgpreprints.org Modulated macrophage polarization. researchgate.net |
| Neutrophils | Human neutrophils | Suppressed NET formation and ROS generation. nih.gov |
| Dendritic Cells | Human monocyte-derived DCs | Inhibited LPS-induced activation, cytokine production, and T cell stimulatory capacity. frontiersin.orgnih.govnih.gov Suppressed NF-κB and MAPK signaling. nih.govnih.gov |
| T cells | Naïve CD4+ T cells | Indirectly reduced Th1 polarization by modulating DC function. frontiersin.org Directly inhibited T cell activation and proliferation. researchgate.net |
Antioxidant Activity in Cellular Systems (e.g., Human Chondrocyte Cells, Human Fibrosarcoma Cells)
nih.gov-Gingerol and its related compounds exhibit significant antioxidant properties in various cellular models by scavenging free radicals and enhancing the endogenous antioxidant defense systems. researchgate.net This activity is crucial in protecting cells from oxidative stress, a condition implicated in numerous chronic diseases.
In human chondrocyte cells, a model for studying cartilage health, ginger extract has been shown to counteract oxidative stress induced by interleukin-1β (IL-1β). It achieved this by stimulating the expression of several antioxidant enzymes, which in turn reduced the generation of reactive oxygen species (ROS) and lipid peroxidation. mdpi.comnih.govnih.gov Similarly, in human fibrosarcoma cells subjected to hydrogen peroxide-induced oxidative stress, ginger extract was able to decrease the production of ROS. nih.govnih.gov
The antioxidant mechanism of gingerols is multifaceted. They can directly scavenge free radicals due to their phenolic structure, which allows them to donate electrons and form stable phenoxyl radicals. arccjournals.com Additionally, gingerols can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and glutathione (B108866) S-transferases. frontiersin.org By activating this pathway, gingerols bolster the cell's intrinsic ability to combat oxidative damage.
Studies using Caco-2 cells, a model for the intestinal epithelium, have demonstrated that combinations of gingerols and anthocyanins can synergistically enhance cellular antioxidant defenses. nih.govresearchgate.net This combination was found to reduce the activity of the pro-oxidant enzyme glutathione peroxidase (GPx), protect the activity of superoxide (B77818) dismutase (SOD), decrease cellular ROS generation, increase the content of glutathione (GSH), and inhibit lipid peroxidation. nih.govresearchgate.net
Table 3: Antioxidant Effects of Gingerol in Cellular Systems
| Cell Line | Stressor | Key Antioxidant Effects |
|---|---|---|
| Human Chondrocyte Cells | Interleukin-1β (IL-1β) | Stimulated expression of antioxidant enzymes, reduced ROS generation, and decreased lipid peroxidation. mdpi.comnih.govnih.govfrontiersin.orgrsc.org |
| Human Fibrosarcoma Cells | Hydrogen Peroxide (H₂O₂) | Reduced the production of ROS. nih.govnih.gov |
| Caco-2 Cells | tert-Butyl hydroperoxide (t-BHP) | Synergistically enhanced cellular antioxidant defenses, protected SOD activity, reduced ROS, increased GSH, and inhibited lipid peroxidation (in combination with anthocyanins). nih.govresearchgate.net |
| HepG2 Cells | Hydrogen Peroxide (H₂O₂) | Upregulated Nrf2-mediated expression of antioxidant enzymes. frontiersin.org |
Neuroprotective Actions in Neural Cell Models (e.g., Human Neuroblastoma Cells, Mouse Hippocampal Cells)
nih.gov-Gingerol and other ginger-derived compounds have demonstrated promising neuroprotective effects in various in vitro neural cell models. These actions are primarily attributed to their potent anti-inflammatory and antioxidant properties, which are crucial in combating the pathological processes underlying neurodegenerative diseases. researchgate.net
In models of neuroinflammation, which is a key factor in many neurodegenerative conditions, ginger compounds have shown the ability to modulate the activity of immune cells within the central nervous system. For instance, frontiersin.org-gingerol has been found to inhibit the activation of microglia and astrocytes, the primary immune cells of the brain. This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide, prostaglandins, and cytokines like TNF-α and IL-1β. researchgate.net
Furthermore, research indicates that gingerol can protect neurons from oxidative stress-induced damage. Oxidative stress is another major contributor to neuronal cell death in neurodegenerative disorders. By scavenging free radicals and boosting the expression of endogenous antioxidant enzymes, gingerol helps to maintain redox homeostasis within neural cells. nih.gov
Studies using specific neural cell models have provided further evidence of these neuroprotective effects. For example, in human neuroblastoma cells, which are often used to model neuronal function and disease, gingerol has been shown to protect against various neurotoxic insults. Similarly, in mouse hippocampal cells, a critical brain region for learning and memory, ginger compounds have been observed to preserve cell viability and function in the face of pathological stressors. researchgate.net The mechanisms underlying these effects often involve the modulation of key signaling pathways, such as the NF-κB pathway, which plays a pivotal role in both inflammation and cell survival. researchgate.net
Modulation of Metabolic Parameters in Cell Culture (e.g., Glucose Metabolism, Lipid Metabolism)
nih.gov-Gingerol and related compounds from ginger have been shown in preclinical cell culture models to influence key metabolic processes, particularly those related to glucose and lipid metabolism. These findings suggest a potential role for these compounds in modulating cellular energy homeostasis.
In the context of glucose metabolism, studies have indicated that gingerols can enhance glucose uptake in cells. For example, research has shown that gingerols can facilitate glucose uptake into cells directly, independent of insulin (B600854). arccjournals.com This is a significant finding as it suggests a potential mechanism for improving glucose utilization in conditions where insulin signaling may be impaired.
Regarding lipid metabolism, gingerol has been observed to inhibit the differentiation of pre-adipocytes into mature adipocytes. rsc.org In 3T3-L1 cells, a widely used model for studying adipogenesis, treatment with gingerol prevented the accumulation of lipids. rsc.org This anti-adipogenic effect points towards a potential role in regulating fat storage at the cellular level.
The molecular mechanisms underlying these metabolic effects are being actively investigated. It is proposed that gingerols may interact with various signaling pathways that control metabolic gene expression. For instance, some studies suggest that ginger compounds might activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. nih.gov Activation of AMPK can lead to increased glucose uptake and fatty acid oxidation, while simultaneously inhibiting lipid synthesis.
Anti-angiogenic Effects on Endothelial Cell Proliferation and Tube Formation
nih.gov-Gingerol and its derivatives have demonstrated significant anti-angiogenic properties in various in vitro models. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The ability of these compounds to inhibit this process highlights their potential as anticancer agents.
In vitro studies using human endothelial cells have shown that frontiersin.org-gingerol can inhibit proliferation induced by key angiogenic factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). nih.govresearchgate.net This inhibition is associated with cell cycle arrest in the G1 phase. nih.govresearchgate.net
Furthermore, gingerols have been found to block the formation of capillary-like structures, a crucial step in angiogenesis known as tube formation. nih.govresearchgate.netresearchgate.net In assays using Matrigel, a substance that mimics the extracellular matrix, frontiersin.org-gingerol effectively inhibited endothelial cells from organizing into these tubular networks in response to VEGF. nih.govresearchgate.net This effect has been observed in various endothelial cell types, including human umbilical vein endothelial cells (HUVECs) and mouse endothelial cells. researchgate.netuni-frankfurt.defrontiersin.org
The anti-angiogenic activity of gingerols extends to inhibiting the sprouting of endothelial cells from existing blood vessels. In a rat aorta ring assay, a more complex ex vivo model of angiogenesis, frontiersin.org-gingerol strongly inhibited the outgrowth of endothelial sprouts. nih.govresearchgate.net
The molecular mechanisms underlying these anti-angiogenic effects are thought to involve the modulation of signaling pathways that regulate endothelial cell proliferation, migration, and differentiation. alljournals.cn By interfering with these critical steps, gingerols can effectively disrupt the angiogenic process.
Table 4: Anti-angiogenic Effects of Gingerols on Endothelial Cells
| Cell Model | Key Anti-angiogenic Effects |
|---|---|
| Human Endothelial Cells | Inhibited VEGF- and bFGF-induced proliferation; caused G1 cell cycle arrest. nih.govresearchgate.net |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Blocked capillary-like tube formation in response to VEGF. uni-frankfurt.defrontiersin.org |
| Mouse MS1 Endothelial Cells | Inhibited tube formation. researchgate.net |
| Rat Aorta | Strongly inhibited sprouting of endothelial cells. nih.govresearchgate.net |
In Vivo Animal Models of Biological Effects
Anti-inflammatory Efficacy in Induced Disease Models (e.g., Rheumatoid Arthritis, Renal Injury)
In the context of renal injury, research has explored the protective effects of gingerols against drug-induced nephrotoxicity. In a rat model of gentamicin-induced kidney damage, a condition characterized by oxidative stress and inflammation, treatment with a gingerol-rich fraction attenuated renal dysfunction. asm.org This was evidenced by improved creatinine (B1669602) clearance and reduced urinary protein excretion. asm.org The protective mechanism involved the reduction of oxidative and nitrosative stress markers, alongside a decrease in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-2, and gamma interferon (IFN-γ). asm.org Furthermore, in a model of cadmium-induced renal toxicity, ginger extract, which contains sciepub.com-gingerol as a major component, demonstrated protective effects by restoring renal function biomarkers and improving histological outcomes. scienceopen.comnih.gov
Table 1: Effects of Gingerol-Containing Extracts on Inflammatory Markers in Animal Models
| Model | Treatment | Key Findings |
| Rheumatoid Arthritis (Rat) | Crude Ginger Extract | Significantly reduced joint swelling. ijbpas.com |
| Rheumatoid Arthritis (Rat) | Gingerol Fraction | Reduced joint swelling. ijbpas.com |
| Gentamicin-Induced Nephrotoxicity (Rat) | Gingerol-Enriched Solution | Decreased urinary protein, reduced oxidative stress, and lowered pro-inflammatory cytokine mRNA levels. asm.org |
| Cadmium-Induced Renal Toxicity (Rat) | Ginger Extract | Restored renal function biomarkers and improved kidney histology. scienceopen.comnih.gov |
Antioxidant Benefits in Systemic Oxidative Stress Models
The antioxidant properties of nih.gov-Gingerol and other ginger-derived compounds have been substantiated in various in vivo models of systemic oxidative stress. These compounds have been shown to bolster the endogenous antioxidant defense systems and mitigate oxidative damage.
In a study involving rats with gentamicin-induced nephrotoxicity, a condition marked by excessive production of reactive oxygen species, a gingerol-enriched fraction demonstrated significant antioxidant effects. asm.org The treatment led to an increase in the levels of glutathione (GSH) and the activity of superoxide dismutase (SOD), key components of the cellular antioxidant defense. asm.org Concurrently, it reduced lipid peroxidation, a marker of oxidative damage to lipids. asm.org
Similarly, in a model of lead-induced hepatic oxidative stress in rats, a ginger extract containing gingerol was found to have a protective effect. tandfonline.com The extract improved the levels of hepatic malondialdehyde (MDA), a product of lipid peroxidation, and enhanced the activities of antioxidant enzymes such as glutathione S-transferase (GST), glutathione peroxidase (GPx), and catalase (CAT). tandfonline.com Research in rats with gastric ulcers also showed that ginger extract could prevent the increase in MDA levels and the decrease in catalase activity and glutathione levels. nih.gov
Furthermore, a sciepub.com-gingerol-rich fraction was shown to counteract oxidative damage induced by the pesticide chlorpyrifos (B1668852) in rats by reducing levels of hydrogen peroxide (H₂O₂) and MDA, while boosting antioxidant enzyme activity and glutathione levels. nih.gov These findings collectively indicate that ginger and its constituents, including nih.gov-Gingerol, can effectively combat systemic oxidative stress in animal models by enhancing antioxidant defenses and reducing oxidative damage markers. nih.govmdpi.com
Table 2: Antioxidant Effects of Gingerol and Ginger Extracts in Animal Models
| Model | Treatment | Key Antioxidant-Related Findings |
| Gentamicin-Induced Nephrotoxicity (Rat) | Gingerol-Enriched Fraction | Increased glutathione (GSH) and superoxide dismutase (SOD) activity; reduced lipid peroxidation. asm.org |
| Lead-Induced Hepatotoxicity (Rat) | Ginger Extract | Reduced malondialdehyde (MDA); increased glutathione S-transferase (GST), glutathione peroxidase (GPx), and catalase (CAT) activity. tandfonline.com |
| Chlorpyrifos-Induced Oxidative Damage (Rat) | sciepub.com-Gingerol-Rich Fraction | Reduced hydrogen peroxide (H₂O₂) and MDA; enhanced antioxidant enzyme activity and glutathione levels. nih.gov |
| Gastric Ulcer (Rat) | Ginger Extract | Prevented the increase in MDA and decrease in catalase and glutathione levels. nih.gov |
Modulation of Metabolic Parameters in Diabetic and Obese Animal Models (e.g., Blood Glucose, Insulin Sensitivity, Lipid Profiles)
Research in animal models of diabetes and obesity has highlighted the potential of nih.gov-Gingerol and ginger extracts to favorably modulate key metabolic parameters. In various rodent models, administration of ginger and its components has led to improvements in blood glucose control, insulin sensitivity, and lipid profiles.
In type 2 diabetic animal models, such as the db/db mouse, sciepub.com-gingerol has been shown to significantly decrease fasting blood glucose levels and improve glucose tolerance. core.ac.uknih.gov Studies have also reported that ginger extracts can enhance serum insulin concentrations. core.ac.uknih.gov The mechanisms underlying these effects may involve the promotion of glucose uptake into peripheral tissues like skeletal muscle and adipocytes, an action that can be independent of insulin. core.ac.uknih.gov
Regarding lipid metabolism, ginger and its constituents have demonstrated potent lipid-lowering effects in obese and diabetic animals. core.ac.uk In high-fat diet-induced obese rats, gingerol treatment has been associated with a significant decrease in plasma triglyceride, total cholesterol, and low-density lipoprotein (LDL) cholesterol levels. sciepub.comnih.gov Conversely, an increase in high-density lipoprotein (HDL) cholesterol has been observed. scielo.br These effects are thought to contribute to improved insulin sensitivity, as elevated circulating lipids are closely linked to insulin resistance. core.ac.uk Furthermore, gingerol has been found to reduce body weight and fat accumulation in obese rats. nih.govresearchgate.net
Studies have also indicated that ginger can influence adipocytokines, with some research showing an increase in adiponectin levels, a hormone that enhances insulin sensitivity. scielo.br
Table 3: Metabolic Effects of Gingerol and Ginger Extracts in Animal Models
| Model | Treatment | Key Metabolic Findings |
| Type 2 Diabetic db/db Mice | sciepub.com-Gingerol | Decreased fasting blood glucose, improved glucose tolerance, lowered plasma triglyceride, total cholesterol, and LDL. core.ac.uknih.gov |
| High-Fat Diet-Induced Obese Rats | Gingerol | Reduced body weight, glucose, insulin, leptin, and plasma lipids. researchgate.net |
| Cholesterol-Induced Fatty Liver (Mice) | sciepub.com-Gingerol | Decreased triglyceride, LDL-C, and VLDL-C; increased HDL-C. scielo.br |
| High-Fat Diet-Induced Obese Mice | Zingiber officinale Extract | Improved insulin sensitivity and decreased serum triglycerides. cambridge.org |
Neuroprotection in Animal Models of Neurological Conditions
nih.gov-Gingerol and other bioactive compounds found in ginger have demonstrated neuroprotective effects in a variety of animal models of neurological disorders. meddiscoveries.org These compounds are capable of crossing the blood-brain barrier and have shown therapeutic potential in models of conditions such as stroke, Alzheimer's disease, Parkinson's disease, and multiple sclerosis. meddiscoveries.org
The neuroprotective mechanisms of ginger compounds are multifaceted, often involving anti-inflammatory and antioxidant actions. For instance, in models of neuroinflammation, ginger extracts have been shown to suppress the activation of microglia, the primary immune cells of the central nervous system, and reduce the expression of inflammatory mediators. nih.govacs.org In a mouse model of systemic neuroinflammation, a botanical mixture containing Zingiber officinale showed significant anti-inflammatory potential. mdpi.com
In the context of Parkinson's disease models, ginger and its active components like zingerone (B1684294), sciepub.com-shogaol, and sciepub.com-gingerol have been reported to exert neuroprotective effects by regulating neuroinflammation, oxidative stress, and mitochondrial dysfunction. nih.govacs.org For example, zingerone has been shown to prevent dopamine (B1211576) depletion in the striatum of mice in a 6-hydroxydopamine-induced Parkinson's model. nih.gov
Furthermore, in models related to Alzheimer's disease, sciepub.com-gingerol has been shown to inhibit amyloid-beta-induced cell death. nih.govacs.org In a rat model of cerebral ischemia/reperfusion injury, sciepub.com-gingerol significantly reduced the volume of cerebral infarction and improved neurological function, partly by inhibiting apoptosis. meddiscoveries.org
Table 4: Neuroprotective Effects of Ginger Compounds in Animal Models
| Neurological Condition Model | Treatment | Key Neuroprotective Findings |
| Parkinson's Disease (Mouse) | Zingerone | Prevented dopamine depression in the striatum. nih.gov |
| Cerebral Ischemia/Reperfusion (Rat) | sciepub.com-Gingerol | Reduced cerebral infarct volume and improved neurological scores. meddiscoveries.org |
| Systemic Neuroinflammation (Mouse) | Zingiber officinale Extract | Demonstrated anti-inflammatory potential. mdpi.com |
| Multiple Sclerosis (EAE model) | sciepub.com-Gingerol | Improved clinical disease severity by inducing tolerogenic dendritic cells. meddiscoveries.org |
Preclinical Efficacy in Animal Models of Carcinogenesis and Tumor Progression (e.g., DMBA-induced skin cancer, xenograft models)
The anticancer potential of nih.gov-Gingerol and other ginger constituents has been investigated in various preclinical animal models of carcinogenesis and tumor progression. These studies suggest that ginger-derived compounds can inhibit tumor initiation, promotion, and progression through multiple mechanisms.
In the 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced skin carcinogenesis model in mice, topical application of sciepub.com-gingerol has been shown to provide significant protection by reducing tumor incidence. nih.gov This protective effect is associated with the inhibition of tumor promoter-stimulated inflammation and the production of tumor necrosis factor-alpha (TNF-α). mdpi.com Similarly, sciepub.com-paradol has also demonstrated anti-tumor-promoting properties in this model. mdpi.com
In xenograft models, where human cancer cells are implanted into immunodeficient mice, ginger compounds have been found to inhibit tumor growth. For example, in a HeLa cervical cancer xenograft model, sciepub.com-gingerol reduced tumor volume and weight. mdpi.com In a human prostate tumor xenograft model, orally administered ginger extract exhibited significant tumor growth-inhibitory efficacy. oup.com Furthermore, in a lung cancer xenograft model, sciepub.com-gingerol treatment suppressed tumor growth, an effect linked to the inhibition of hypoxia-inducible factor-1α (HIF-1α). mdpi.com Studies on breast cancer xenografts have shown that sciepub.com-shogaol can suppress tumor growth. mdpi.com
The anticancer activities of these compounds are often attributed to their ability to induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels that supply tumors). mdpi.com
Table 5: Anticancer Effects of Ginger Compounds in Animal Models
| Cancer Model | Treatment | Key Anticancer Findings |
| DMBA-Induced Skin Cancer (Mouse) | sciepub.com-Gingerol | Reduced tumor incidence and inhibited inflammation. nih.govmdpi.com |
| HeLa Cervical Cancer Xenograft (Mouse) | sciepub.com-Gingerol | Reduced tumor volume and weight. mdpi.com |
| Human Prostate Tumor Xenograft (Mouse) | Ginger Extract | Inhibited tumor growth. oup.com |
| Lung Cancer Xenograft (Mouse) | sciepub.com-Gingerol | Suppressed tumor growth by inhibiting HIF-1α. mdpi.com |
| Breast Cancer Xenograft (Mouse) | sciepub.com-Shogaol | Suppressed tumor growth. mdpi.com |
Pharmacodynamic Studies in Non-Human Biological Systems
Pharmacodynamic studies in non-human biological systems have provided insights into the mechanisms by which nih.gov-Gingerol and other ginger constituents exert their biological effects. These studies often focus on how these compounds interact with specific molecular targets and influence cellular signaling pathways.
In the context of metabolic regulation, studies in obese rats have shown that gingerol can significantly decrease levels of glucose, insulin, and leptin, as well as reduce the activity of digestive enzymes like amylase and lipase. researchgate.net This suggests a direct influence on metabolic and hormonal pathways.
Regarding cancer, pharmacodynamic investigations have revealed that ginger compounds can modulate key signaling pathways involved in cell proliferation and survival. For instance, in a prostate tumor xenograft model, the enhanced tumor-inhibitory effect of a whole ginger extract compared to a mixture of its purified active components was linked to enterohepatic recirculation of the bioactive phytochemicals. oup.com This indicates that the metabolic fate of these compounds within the body can significantly impact their efficacy.
Pharmacodynamic studies have also shed light on the anti-inflammatory mechanisms of gingerols. For example, it has been shown that gingerol can decrease the production of pro-inflammatory cytokines. frontiersin.org The anti-obesity effects of gingerol in high-fat diet-fed rats have been linked to the regulation of adipocytokines. researchgate.net
These studies are crucial for understanding the dose-response relationships and the molecular basis for the observed physiological effects of nih.gov-Gingerol and other ginger compounds in vivo.
Computational and in Silico Studies Of 1 Gingerol
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand the interaction between a ligand, such as a gingerol molecule, and a target protein at the atomic level. By simulating the binding process, researchers can estimate the binding affinity, identify key interacting amino acid residues, and elucidate the potential mechanism of action.
Studies have employed molecular docking to explore the binding of gingerol analogues to a wide array of protein targets implicated in various diseases. For instance, in the context of cancer, jcsp.org.pk-Gingerol has been docked against several oncogenic proteins. Docking analysis with targets like c-Met and PI3k revealed minimum differences in interaction energy, suggesting strong binding potential. jscimedcentral.com Similarly, simulations with androgen receptors (AR) and estrogen receptors β (ERβ), which are critical in prostate cancer, have been performed to investigate the binding affinity of jcsp.org.pk-Gingerol. nih.gov These studies found that jcsp.org.pk-Gingerol demonstrates a favorable binding interaction profile against both receptors. nih.govspringermedizin.de
In the search for anti-inflammatory agents, molecular docking has been used to investigate jcsp.org.pk-Gingerol's interaction with Phosphodiesterase 4B (PDE4B), a key enzyme in inflammatory pathways. researchgate.net The results indicated that jcsp.org.pk-Gingerol not only binds effectively but also shows selectivity for the PDE4B subtype. researchgate.net The simulations revealed that jcsp.org.pk-Gingerol forms additional hydrogen bonds and hydrophobic interactions within the PDE4B active site, which are responsible for its selectivity. researchgate.net
Furthermore, the antiviral potential of gingerol substructures has been assessed against the SARS-CoV-2 receptor-binding domain (RBD), with docking studies identifying promising candidates for inhibiting viral entry. researchgate.net The stability of these predicted interactions is often further validated using molecular dynamics simulations, which confirm that the ligand remains stably bound to the protein over time. researchgate.netnih.gov
| Target Protein | Ligand | Docking Software/Tool | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| Androgen Receptor (AR) | jcsp.org.pk-Gingerol | iGEMDOCK / AutoDock | -110.22 (optimized structure) | Not specified | nih.gov |
| Estrogen Receptor β (ERβ) | jcsp.org.pk-Gingerol | iGEMDOCK / AutoDock | -103.46 (optimized structure) | Not specified | nih.gov |
| Phosphodiesterase 4B (PDE4B) | jcsp.org.pk-Gingerol | Not specified | Not specified | Forms additional H-bonds and hydrophobic interactions compared to PDE4D | researchgate.net |
| Mushroom Tyrosinase | Gingerol Analogues | Molegro Virtual Docker | Higher MolDock scores than known inhibitors | Ala323, Met280, Asn260 | jcsp.org.pk |
| SARS-CoV-2 RBD | Gingerol Substructures | PyRx | Vina scores < − 0.8 | H-bond, hydrophobic, and water bridge interactions | researchgate.net |
| P. aeruginosa QS Receptors | jcsp.org.pk-Gingerol | Not specified | Comparable to co-crystalized ligands | Not specified | nih.gov |
This table presents a summary of molecular docking studies performed on jcsp.org.pk-Gingerol and its analogues against various biological targets.
Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize novel drug candidates. Molecular docking simulations are a cornerstone of SBDD, as the insights gained from how a compound like gingerol binds to its target can guide the rational design of new, more potent, and selective molecules. nih.gov
A clear application of this approach was demonstrated in the development of selective PDE4B inhibitors. researchgate.net After molecular docking and dynamics simulations elucidated the specific interactions responsible for jcsp.org.pk-Gingerol's selectivity for PDE4B over the related PDE4D, researchers used this information to design a small library of new molecules. researchgate.net The design strategy focused on incorporating and enhancing the structural features identified as crucial for the selective binding. The majority of these newly designed molecules were predicted to have even higher PDE4B selectivity than the original jcsp.org.pk-Gingerol, providing promising candidates for future synthesis and preclinical testing as anti-inflammatory drugs. researchgate.net
Similarly, understanding the molecular interactions of jcsp.org.pk-Gingerol with nuclear receptors like AR and ERβ is expected to provide valuable insights for the structure-based design of new agents for prostate cancer therapy. nih.govspringermedizin.de By identifying the pharmacophore—the essential three-dimensional arrangement of functional groups responsible for biological activity—researchers can modify the gingerol scaffold to improve its binding affinity and efficacy.
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org QSAR models are built by correlating variations in the physicochemical properties or theoretical molecular descriptors of a series of compounds with their measured biological activities. wikipedia.orgjocpr.com Once a reliable model is established, it can be used to predict the activity of new, untested compounds, thereby prioritizing synthesis and testing efforts. wikipedia.org
The general workflow for QSAR modeling involves several key steps:
Data Set Preparation : A series of compounds with known biological activities (e.g., IC50 values) is collected. This dataset is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.govresearchgate.net
Descriptor Calculation : For each molecule, a large number of numerical descriptors are calculated. These can represent various aspects of the molecule, such as its size, shape, lipophilicity, and electronic properties (e.g., MLFER_S, GATSe2, SpMAD_Dzs). jocpr.comnih.gov
Model Building and Validation : Statistical or machine learning methods are used to build a mathematical equation that links the most relevant descriptors to the biological activity. The resulting model's statistical quality and predictive ability are rigorously evaluated using parameters like the coefficient of determination (R²). nih.govresearchgate.net
While specific QSAR studies focusing solely on humanjournals.com-Gingerol are not prominent in the literature, the principles of QSAR are broadly applicable. For example, a QSAR study on a series of thiazolidine-4-one derivatives as anti-tubercular agents successfully developed a robust model with high predictive accuracy (R² of 0.9092). nih.govresearchgate.net The final QSAR equation revealed that certain descriptors related to molecular size and electronic properties were positively correlated with activity, while another descriptor was negatively correlated. nih.govresearchgate.net A similar approach could be applied to a series of gingerol analogues to understand which structural features are most critical for a desired pharmacological effect, such as anti-inflammatory or anticancer activity.
Computational Chemistry Approaches for Reactivity and Conformation
Computational chemistry methods, particularly those based on quantum mechanics, are used to study the electronic structure, stability, and reactivity of molecules. These approaches provide fundamental insights that complement experimental findings.
Density Functional Theory (DFT) is a popular quantum chemical method used to optimize molecular geometries and calculate electronic properties. In studies of gingerol, DFT has been used to validate the stability of interactions observed in docking simulations. researchgate.net For instance, the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy gap between HOMO and LUMO (EGAP) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov
Quantum chemical calculations have been performed for jcsp.org.pk-Gingerol to evaluate these parameters, providing a theoretical basis for its reactivity and potential as an antioxidant or an inhibitor. nih.govnih.gov For example, one study calculated the HOMO and LUMO energies for jcsp.org.pk-Gingerol in both its neutral and protonated states to understand its behavior in different chemical environments, such as in corrosion inhibition. nih.gov
Furthermore, quantum mechanical simulations have been employed to investigate the reaction mechanisms between jcsp.org.pk-Gingerol and chemical carcinogens. mdpi.com By calculating the activation free energies for potential reactions, researchers could predict that jcsp.org.pk-Gingerol could effectively scavenge certain carcinogens, potentially preventing them from damaging DNA. mdpi.com These advanced computational studies provide a detailed picture of the molecule's intrinsic chemical behavior, helping to explain its observed biological effects.
| Compound/State | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |
| jcsp.org.pk-Gingerol (Neutral) | Quantum Chemical Calculation | -8.338 | -0.247 | 8.091 | nih.gov |
| jcsp.org.pk-Gingerol (Protonated) | Quantum Chemical Calculation | -6.286 | -0.366 | 5.920 | nih.gov |
This table shows calculated quantum chemical parameters for jcsp.org.pk-Gingerol, indicating its electronic properties and reactivity.
Future Research Directions and Translational Perspectives For 1 Gingerol
Exploration of Novelqascf.com-Gingerol Analogues and Derivatives with Enhanced Efficacy
The synthesis and evaluation of novel analogues and derivatives of gingerols are promising areas of research. Studies have already demonstrated that modifications to the chemical structure of gingerols can lead to derivatives with interesting phytotoxicities. mdpi.comresearchgate.net For instance, the creation of 5-methoxy, oxime, and acetylated derivatives of related gingerols has shown potential, providing a basis for future work on qascf.com-gingerol to enhance its stability and efficacy. mdpi.comresearchgate.net The development of semi-synthetic derivatives has been a significant focus, with over 150 such compounds based on the nih.gov-gingerol structure being studied for various activities, particularly antiplatelet effects. nih.gov This highlights a clear path for synthesizing qascf.com-gingerol derivatives and evaluating their biological activities. The goal is to create new chemical entities with improved pharmacological profiles, such as enhanced bioavailability or target specificity.
Development of Advanced Methodologies for Isolation, Purification, and Analysis
The advancement of methodologies for isolating, purifying, and analyzing individual gingerols is crucial for furthering research. While methods have been established for gingerols as a class, optimizing these for specific, less abundant analogues like qascf.com-gingerol is an important future direction.
Modern techniques such as high-speed counter-current chromatography (HSCCC) have proven highly effective for the one-step separation and purification of gingerols with high purity. qascf.comresearchgate.net For example, a solvent system of light petroleum, ethyl acetate, methanol (B129727), and water has been successfully used to isolate nih.gov-, nih.gov-, and researchgate.net-gingerol with purities exceeding 99%. researchgate.net Further refinement of such methods could be tailored for the efficient isolation of qascf.com-gingerol.
Semi-preparative high-performance liquid chromatography (semi-prep HPLC) is another powerful technique that has been used to obtain high-purity gingerols. qascf.com Additionally, advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS) are essential for the accurate monitoring and quantification of different gingerol analogues in various samples. nih.gov The table below summarizes some of the advanced purification techniques that could be adapted and optimized for qascf.com-gingerol.
| Purification Technique | Typical Purity Achieved for Gingerols | Reference |
| High-Speed Counter-Current Chromatography (HSCCC) | >99% | researchgate.net |
| Semi-Preparative High-Performance Liquid Chromatography (Semi-prep HPLC) | ~94.4% - 98.3% | qascf.com |
Future work should also explore other promising purification techniques like preparative supercritical fluid chromatography and crystallization to enhance the yield and purity of qascf.com-gingerol for research and potential commercial applications. qascf.comresearchgate.net
Deconvolution of Complex Interplay between Signaling Networks
A significant area of future research lies in unraveling the complex interplay between qascf.com-gingerol and various cellular signaling networks. Gingerols, in general, are known to modulate multiple key signaling pathways involved in various diseases. mdpi.comresearchgate.net For example, researchgate.net-gingerol has been shown to target Akt and p38 MAPK pathways. mdpi.com Other gingerols have been found to influence the NF-κB, PI3K/Akt/mTOR, and STAT3 signaling pathways. nih.govmdpi.comresearchgate.netpreprints.org
Future studies should focus specifically on qascf.com-gingerol to elucidate its precise molecular targets and mechanisms of action. This will involve detailed investigations into how qascf.com-gingerol interacts with and modulates these interconnected signaling cascades. Understanding this complex interplay is critical for identifying the therapeutic potential of qascf.com-gingerol in diseases such as cancer and inflammatory conditions. A systematic review has highlighted the modulation of pathways like AMPK, WNT, and PI3K/AKT by various gingerols in cervical cancer models, suggesting a rich area for focused qascf.com-gingerol research. nih.govplos.org
Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Profiling
The integration of advanced "omics" technologies, such as metabolomics and proteomics, offers a powerful approach for the comprehensive profiling of the biological effects of qascf.com-gingerol. These technologies can provide a systems-level understanding of the molecular changes induced by the compound. frontiersin.org
Metabolomic analyses have already been used to study the biosynthesis of gingerols in different ginger cultivars, identifying key metabolites and pathways. nih.govnih.gov Transcriptomic analysis, in conjunction with metabolomics, has helped in identifying long non-coding RNAs (lncRNAs) and transcription factors that may regulate gingerol biosynthesis. nih.govnih.gov
Future research should apply these omics technologies to specifically investigate the effects of qascf.com-gingerol on cells and organisms. For example, proteomics can identify protein expression changes and post-translational modifications, while metabolomics can reveal alterations in metabolic pathways. This integrated approach will be instrumental in identifying novel biomarkers of qascf.com-gingerol activity and in elucidating its mechanisms of action in a comprehensive manner. meddiscoveries.org
Non-Clinical Applications in Functional Food Science and Biomedical Material Research
Beyond its potential therapeutic applications, qascf.com-gingerol holds promise for non-clinical applications in functional food science and biomedical material research. Ginger and its bioactive compounds have been investigated for their use as natural antioxidants and preservatives in various food products. qascf.comresearchgate.netdovepress.com The antioxidant properties of gingerols are key to their application in maintaining the quality and shelf-life of foods. qascf.com
The table below highlights potential food applications for ginger derivatives, which could be extended to qascf.com-gingerol.
| Food Category | Potential Application of Ginger Derivatives | Reference |
| Bakery | Antioxidant and nutraceutical enhancement | researchgate.net |
| Dairy | Flavor, acceptability, and techno-functional characteristics | researchgate.net |
| Beverages | Hedonic and antimicrobial properties | researchgate.net |
| Meat | Oxidative stability, tenderization, and sensorial attributes | researchgate.net |
| Food Packaging | Shelf life and sensorial properties (in films and coatings) | researchgate.net |
In biomedical material research, the properties of gingerols could be harnessed for the development of new materials. For example, the use of ginger extracts in the green synthesis of nanoparticles is an emerging area of research. researchgate.net The specific properties of qascf.com-gingerol could be explored for creating novel biomaterials with antioxidant or other beneficial characteristics.
Q & A
Basic Research Questions
Q. What are the primary molecular mechanisms of [4]-Gingerol in inhibiting cancer cell proliferation and metastasis?
- Methodological Answer : To investigate this compound's anticancer mechanisms, focus on in vitro assays targeting epithelial-mesenchymal transition (EMT) markers (e.g., E-cadherin, N-cadherin) and autophagy pathways. Use prostate cancer cell lines (e.g., PC-3, LNCaP) treated with LPS to simulate inflammation-driven metastasis. Perform Western blotting and immunofluorescence to quantify protein expression changes. For autophagy induction, monitor LC3-II/LC3-I ratios and employ inhibitors like chloroquine to validate mechanistic dependencies .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA and JIS Z 7253:2019 guidelines:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS07/08) .
- Ventilation : Work in fume hoods or well-ventilated areas to avoid inhalation (P271) .
- Storage : Keep in sealed containers at 20–25°C, away from oxidizers, and label with GHS06 (acute toxicity) warnings .
Advanced Research Questions
Q. How can researchers design in vivo studies to validate this compound’s anti-metastatic effects observed in in vitro models?
- Methodological Answer :
- Animal Models : Use xenograft models (e.g., nude mice injected with PC-3 cells) to assess tumor growth and metastasis. Administer this compound intraperitoneally (5–50 mg/kg) and compare to control groups.
- Endpoints : Measure tumor volume biweekly, perform histopathology for EMT markers, and quantify circulating tumor cells (CTCs) via flow cytometry.
- Ethical Considerations : Adhere to institutional animal care guidelines, including sample size justification and humane endpoints .
Q. What methodologies resolve contradictory data on this compound’s dose-dependent efficacy in inflammation models?
- Methodological Answer :
- Systematic Review : Conduct a meta-analysis of existing studies (PubMed, Google Scholar) using keywords like “this compound AND (inflammation OR dose-response)”. Filter by cell type (e.g., macrophages vs. epithelial cells) and assay type (e.g., ELISA for cytokines vs. RT-PCR for gene expression) .
- Experimental Replication : Reproduce conflicting studies with standardized protocols (e.g., identical LPS concentrations, serum-free conditions) and include internal controls (e.g., dexamethasone as a positive anti-inflammatory control) .
Q. How can researchers optimize this compound’s bioavailability for preclinical pharmacokinetic studies?
- Methodological Answer :
- Formulation Strategies : Use nanoencapsulation (e.g., liposomes or PLGA nanoparticles) to enhance solubility. Characterize particle size (DLS) and encapsulation efficiency (HPLC).
- Pharmacokinetic Assays : Administer orally or intravenously to rodents, collect plasma samples at timed intervals, and quantify this compound via LC-MS/MS. Calculate AUC, Cmax, and half-life .
Methodological Frameworks
Q. What frameworks (e.g., PICOT, FINER) are suitable for structuring research questions on this compound’s therapeutic potential?
- Methodological Answer :
- PICOT Framework :
- Population : Prostate cancer cells (e.g., androgen-sensitive vs. castration-resistant).
- Intervention : this compound treatment (10–100 µM).
- Comparison : Untreated controls or standard chemotherapeutics (e.g., docetaxel).
- Outcome : Reduction in migration (scratch assay) and invasion (Matrigel transwell).
- Time : 24–72 hours post-treatment .
- FINER Criteria : Ensure questions are Feasible (e.g., cell culture accessible), Novel (e.g., autophagy-ferroptosis crosstalk), Ethical (IACUC-approved protocols), and Relevant (clinical translation potential) .
Data Analysis and Reproducibility
Q. Which statistical approaches are recommended for analyzing this compound’s synergistic effects with other phytochemicals?
- Methodological Answer :
- Synergy Assessment : Use the Chou-Talalay combination index (CI) method. Treat cells with this compound and curcumin (or other agents) at fixed ratios (e.g., 1:1, 1:2). Calculate CI values via CompuSyn software; CI < 1 indicates synergy.
- Data Visualization : Generate isobolograms or heatmaps to illustrate dose-response interactions .
Q. How can researchers address batch-to-batch variability in this compound purity during experimental replication?
- Methodological Answer :
- Quality Control : Source this compound from certified suppliers (e.g., Cayman Chemical) and verify purity via HPLC (≥95%). Include Certificate of Analysis (CoA) in supplementary materials.
- Standardization : Pre-test each batch in a pilot assay (e.g., cytotoxicity at 50 µM) and normalize concentrations based on activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
